molecular formula C10H14N2 B1519850 N-cyclopentylpyridin-2-amine CAS No. 420844-72-0

N-cyclopentylpyridin-2-amine

Cat. No.: B1519850
CAS No.: 420844-72-0
M. Wt: 162.23 g/mol
InChI Key: IMXRKFFAQQGZAX-UHFFFAOYSA-N
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Description

N-cyclopentylpyridin-2-amine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-6-9(5-1)12-10-7-3-4-8-11-10/h3-4,7-9H,1-2,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXRKFFAQQGZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-cyclopentylpyridin-2-amine: Structure, Synthesis, and Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of N-cyclopentylpyridin-2-amine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. By dissecting its molecular structure, proposing a robust synthetic pathway, and contextualizing its relevance within medicinal chemistry, this document serves as a valuable resource for the exploration of novel therapeutics.

Introduction: The Convergence of Two Privileged Scaffolds

N-cyclopentylpyridin-2-amine emerges from the conjunction of two well-established pharmacophores: the 2-aminopyridine moiety and a cyclopentyl group. The 2-aminopyridine core is a cornerstone in medicinal chemistry, featured in a multitude of clinically approved drugs and investigational agents.[1][2] Its prevalence stems from its ability to engage in a variety of biological interactions, including hydrogen bonding and metal chelation, and its favorable metabolic profile compared to aniline analogues.[3] The introduction of a cyclopentyl substituent is a strategic design element in modern drug discovery, often employed to enhance metabolic stability, improve lipophilicity, and optimize binding to biological targets.[4] This guide will delve into the synergistic interplay of these two structural components, providing a detailed examination of the resulting molecule's properties and potential applications.

Molecular Structure and Substructure Analysis

The chemical structure of N-cyclopentylpyridin-2-amine is characterized by a pyridine ring substituted with an amino group at the 2-position, which is in turn N-substituted with a cyclopentyl ring.

Key Structural Features:

  • 2-Aminopyridine Core: This planar, aromatic heterocycle is electron-deficient due to the electronegativity of the nitrogen atom, which influences its reactivity and interaction with biological macromolecules.[5] The amino group at the C2 position is a key site for hydrogen bonding and can act as a crucial anchor point in receptor binding.

  • Cyclopentyl Group: This alicyclic substituent introduces a three-dimensional character to the molecule. Its flexibility allows it to adopt various conformations, which can be advantageous for fitting into hydrophobic pockets of target proteins. The cyclopentyl group also increases the lipophilicity of the molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Below is a diagram illustrating the key structural components of N-cyclopentylpyridin-2-amine.

Caption: Key substructures of N-cyclopentylpyridin-2-amine.

Synthesis of N-cyclopentylpyridin-2-amine

The synthesis of N-cyclopentylpyridin-2-amine can be efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[3][6] This method is widely recognized for its versatility and functional group tolerance in the formation of C-N bonds. The proposed synthetic route involves the coupling of a readily available 2-halopyridine (e.g., 2-chloropyridine) with cyclopentylamine.

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol is based on established methodologies for the Buchwald-Hartwig amination of aryl halides with primary amines.[7][8]

Reaction Scheme:

Materials:

  • 2-Chloropyridine (1.0 eq)

  • Cyclopentylamine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) or a pre-catalyst like (SIPr)Pd(allyl)Cl[8]

  • A suitable phosphine ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq) or a more advanced biarylphosphine ligand for chloroarenes.[9]

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or dioxane

Apparatus:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.

  • Add anhydrous toluene or dioxane to the flask, followed by 2-chloropyridine and cyclopentylamine.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may need to be determined empirically.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-cyclopentylpyridin-2-amine.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is crucial for the catalytic cycle of the Buchwald-Hartwig amination, particularly for the less reactive 2-chloropyridine.[9] The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.[3]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[9]

  • Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxygen, necessitating the use of an inert atmosphere to prevent catalyst deactivation.[9]

The following diagram illustrates the proposed synthetic workflow.

start Starting Materials: 2-Chloropyridine Cyclopentylamine reaction Buchwald-Hartwig Amination (80-110 °C) start->reaction reagents Reagents: Pd(OAc)2, Ligand NaOtBu, Toluene reagents->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product N-cyclopentylpyridin-2-amine purification->product

Caption: Synthetic workflow for N-cyclopentylpyridin-2-amine.

Analytical Characterization

Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₁₀H₁₄N₂
Molecular Weight162.23 g/mol
XLogP32.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the cyclopentyl protons, and the N-H proton. The pyridine protons will appear in the aromatic region (δ 6.5-8.5 ppm), with characteristic coupling patterns. The cyclopentyl protons will be in the aliphatic region (δ 1.5-4.0 ppm), likely as complex multiplets. The N-H proton signal will be a broad singlet, and its chemical shift will be solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the five distinct carbons of the pyridine ring in the downfield region (δ 100-160 ppm) and the carbons of the cyclopentyl group in the upfield region (δ 20-60 ppm).

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula with high accuracy. The predicted monoisotopic mass is 162.1157 g/mol .

Applications in Drug Development and Biological Activity

The 2-aminopyridine scaffold is a versatile pharmacophore found in numerous drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[4][10] A significant number of 2-aminopyridine derivatives have been developed as kinase inhibitors.[11][12]

Potential Biological Targets:

Given the prevalence of 2-aminopyridine derivatives as kinase inhibitors, it is highly probable that N-cyclopentylpyridin-2-amine and its analogs would be investigated for their potential to inhibit various protein kinases. These enzymes play crucial roles in cell signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders. For example, derivatives of 2-aminopyridine have shown inhibitory activity against Janus kinase 2 (JAK2) and checkpoint kinase 2 (CHK2).[11][12][13]

The cyclopentyl group can enhance the binding affinity and selectivity of the molecule for the ATP-binding pocket of kinases, often by occupying a hydrophobic region of the active site. This can lead to improved potency and a more favorable pharmacokinetic profile.

The diagram below depicts a simplified generic kinase signaling pathway, which is a common target for 2-aminopyridine-based inhibitors.

ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response Regulates Gene Expression inhibitor N-cyclopentylpyridin-2-amine (Potential Inhibitor) inhibitor->kinase_cascade Inhibits

Caption: Potential inhibition of a kinase signaling pathway.

Conclusion

N-cyclopentylpyridin-2-amine is a molecule of considerable interest for drug discovery, combining the well-established 2-aminopyridine scaffold with the beneficial properties of a cyclopentyl group. Its synthesis is readily achievable through modern cross-coupling methodologies like the Buchwald-Hartwig amination. While specific experimental data for this compound is limited in the public domain, its structural features strongly suggest potential as a modulator of biological pathways, particularly as a kinase inhibitor. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of N-cyclopentylpyridin-2-amine and its derivatives in the quest for novel therapeutic agents.

References

  • VAMOS, M., T. NGUYEN, and N. D. P. COSFORD. "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides." The Journal of Organic Chemistry, 2014. Available at: [Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." 2023. Available at: [Link]

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  • Kaur, N., et al. "2-Aminopyridine – an unsung hero in drug discovery." RSC Medicinal Chemistry, 2021. Available at: [Link]

  • [No valid reference for this number]
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  • Zhao, J., et al. "Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2020. Available at: [Link]

  • [No valid reference for this number]
  • Heravi, M. M., & Zadsirjan, V. "Prescribed drugs containing nitrogen heterocycles: an overview." RSC Advances, 2020. Available at: [Link]

  • [No valid reference for this number]
  • Bakr, R. B., et al. "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies." Molecules, 2022. Available at: [Link]

  • Organ, M. G., et al. "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst." Chemistry – A European Journal, 2006. Available at: [Link]

  • [No valid reference for this number]
  • Vacek, J., et al. "Chemical Properties and Biological Activities of Cyclopentenediones: A Review." Molecules, 2014. Available at: [Link]

  • Munir, R., et al. "Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)." RSC Advances, 2025. Available at: [Link]

  • [No valid reference for this number]
  • [No valid reference for this number]
  • Wikipedia. "Buchwald–Hartwig amination." 2023. Available at: [Link]

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  • [No valid reference for this number]
  • Singh, U. P., et al. "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." RSC Medicinal Chemistry, 2023. Available at: [Link]

  • Hilton, S., et al. "Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2." Bioorganic & Medicinal Chemistry, 2010. Available at: [Link]

Sources

N-cyclopentylpyridin-2-amine Scaffolds in Histamine H4 Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The Histamine H4 Receptor (H4R) represents the newest frontier in histamine pharmacology, distinct from the established H1 (allergy) and H2 (gastric acid) targets. H4R is predominantly expressed in hematopoietic cells—eosinophils, mast cells, and T-cells—making it a high-value target for treating chronic inflammatory conditions like atopic dermatitis, asthma, and rheumatoid arthritis.

N-cyclopentylpyridin-2-amine serves as a critical pharmacophore scaffold in the design of high-affinity H4R antagonists. While the simple mono-substituted molecule acts as a fragment, its structural elaboration—specifically into 2,4-diaminopyridines —yields nanomolar-potency ligands. This guide details the chemical biology, synthesis, and pharmacological validation of this scaffold, emphasizing its role in overcoming the selectivity challenges inherent in GPCR drug discovery.

Chemical Biology & Structure-Activity Relationship (SAR)

The Pharmacophore Triad

The efficacy of N-cyclopentylpyridin-2-amine derivatives stems from their ability to mimic and block the endogenous histamine binding mode while exploiting a hydrophobic pocket unique to H4R.

ComponentStructural RoleMechanistic Function
Pyridine Core Bioisostere of imidazoleActs as the central scaffold; the pyridine nitrogen (N1) often interacts with Asp3.32 (D107) in the receptor's transmembrane domain (TM3).
2-Amino Group H-bond DonorForms a critical hydrogen bond with Glu5.46 (E182) or Thr3.36 , stabilizing the inactive receptor conformation (inverse agonism).
N-Cyclopentyl Hydrophobic BulkOccupies a lipophilic pocket near TM5/TM6. This steric bulk excludes the compound from the smaller binding pockets of H1R/H2R, conferring selectivity .
The "Diamino" Evolution

To achieve nanomolar (


 nM) potency, the scaffold is typically elaborated at the 4-position  of the pyridine ring.
  • Fragment: N-cyclopentylpyridin-2-amine (

    
     > 1 
    
    
    
    M)
  • Lead: 4-(4-methylpiperazin-1-yl)-N-cyclopentylpyridin-2-amine (

    
     < 20 nM)
    The addition of a basic amine (like methylpiperazine) at position 4 provides a secondary electrostatic interaction, often bridging to residues in the extracellular loop, significantly increasing residence time.
    

Experimental Protocols: Synthesis

The synthesis of the N-cyclopentylpyridin-2-amine core relies on nucleophilic aromatic substitution (


) or Buchwald-Hartwig amination. Below is a validated protocol for the 2,4-diamino  variant, the active modulator species.
Synthesis Workflow (DOT Visualization)

Synthesis_Workflow Start 2,4-Dichloropyridine Step1 Regioselective S_NAr (Position 4) Start->Step1 + Secondary Amine (e.g., N-methylpiperazine) Inter Intermediate: 2-Chloro-4-aminopyridine Step1->Inter Yield ~85% Step2 Buchwald-Hartwig / High Temp S_NAr (Position 2) Inter->Step2 + Cyclopentylamine Pd(OAc)2, BINAP or 140°C Sealed Tube Final Target: N-cyclopentyl-4-aminopyridin-2-amine Step2->Final Purification (HPLC)

Figure 1: Regioselective synthesis strategy for 2,4-diaminopyridine H4R modulators.

Detailed Methodology

Step 1: Introduction of the C4-Amine (Polar Head)

  • Reagents: 2,4-Dichloropyridine (1.0 eq), N-methylpiperazine (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or NMP.

  • Condition: Heat to 80°C for 4–6 hours. The chlorine at C4 is more reactive due to the para-relationship with the pyridine nitrogen.

  • Workup: Dilute with water, extract with EtOAc. The product is 2-chloro-4-(4-methylpiperazin-1-yl)pyridine.

Step 2: Introduction of the C2-Cyclopentylamine (Hydrophobic Tail)

  • Reagents: Intermediate from Step 1 (1.0 eq), Cyclopentylamine (3.0 eq).

  • Catalyst (Optional but recommended):

    
     (0.05 eq), BINAP (0.1 eq), NaOtBu (1.5 eq) in Toluene at 100°C.
    
  • Alternative (Metal-Free): Heat neat or in NMP at 140–160°C in a sealed pressure vessel for 12 hours.

  • Purification: Flash chromatography (DCM/MeOH/NH3) or Prep-HPLC.

Pharmacology & Mechanism of Action

Signaling Pathway

The H4R is a


-coupled GPCR. Agonist binding leads to the inhibition of adenylyl cyclase and the activation of the MAPK (mitogen-activated protein kinase) pathway.

Modulator Action: N-cyclopentylpyridin-2-amine derivatives typically act as Inverse Agonists or Antagonists . They stabilize the receptor in the


-uncoupled state, preventing the decrease in cAMP and blocking histamine-induced calcium influx.
Pathway Diagram (DOT Visualization)

H4R_Signaling Ligand Histamine (Agonist) H4R H4 Receptor (TM Domain) Ligand->H4R Activates Antagonist N-cyclopentylpyridin-2-amine (Antagonist) Antagonist->H4R Blocks Gi G_i/o Protein H4R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits Calcium Intracellular Ca2+ Gi->Calcium Increases (via PLC/beta-gamma) cAMP cAMP Levels AC->cAMP Decreases Chemotaxis Eosinophil Chemotaxis Calcium->Chemotaxis Triggers

Figure 2: Mechanism of H4R antagonism. The modulator blocks the Gi-mediated cascade that leads to chemotaxis.

Validation Protocols

To validate the activity of synthesized N-cyclopentylpyridin-2-amine derivatives, a dual-assay approach is required: binding affinity (


) and functional efficacy (

).
Radioligand Binding Assay (Affinity)
  • Objective: Determine

    
     values to assess binding strength.
    
  • Cell Line: HEK-293 cells stably expressing human H4R.

  • Radioligand:

    
    -Histamine (agonist) or 
    
    
    
    -JNJ7777120 (standard antagonist).
  • Protocol:

    • Prepare cell membranes in assay buffer (50 mM Tris-HCl, pH 7.4).

    • Incubate membranes with 10 nM

      
      -Histamine and varying concentrations of the test compound (
      
      
      
      to
      
      
      M).
    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Fit to a one-site competition model to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: Eosinophil Shape Change (Efficacy)
  • Objective: Confirm antagonist activity in a physiologically relevant system.

  • Cell Source: Fresh human granulocytes (isolated from blood).

  • Protocol:

    • Incubate granulocytes with the test compound (N-cyclopentylpyridin-2-amine derivative) for 15 min at 37°C.

    • Stimulate with 100 nM Histamine for 4 min.

    • Fix cells with 0.5% paraformaldehyde.

    • Analyze via Flow Cytometry (Forward Scatter vs. Side Scatter).

  • Readout: Histamine causes a shape change (increased Forward Scatter). A potent antagonist will inhibit this shift in a dose-dependent manner.

References

  • Patent US9732087B2. "Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor.
  • Thurmond, R. L., et al. (2008). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery. [Link]

  • Jablonowski, J. A., et al. (2003). "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry. [Link][1]

  • PubChemLite Record. "N-cyclopentylpyridin-2-amine (Compound CID 40548967)." PubChem. [Link]

Sources

N-Cyclopentylpyridin-2-amine in Inflammatory Disease Research: A Technical Guide for Investigation and Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Anti-Inflammatory Candidate

The relentless pursuit of novel therapeutics to combat the complexities of inflammatory diseases has led researchers down diverse chemical avenues. Within this landscape, the 2-aminopyridine scaffold has emerged as a privileged structure, forming the core of numerous pharmacologically active agents.[1][2][3] This guide focuses on a specific, yet under-explored derivative, N-cyclopentylpyridin-2-amine, and provides a comprehensive framework for its investigation as a potential anti-inflammatory agent. While direct empirical data on this molecule is nascent, this document synthesizes the wealth of knowledge surrounding the 2-aminopyridine class to propose a scientifically rigorous roadmap for its evaluation. We will delve into plausible mechanisms of action, outline detailed experimental protocols, and present a logical workflow for researchers, scientists, and drug development professionals to unlock the therapeutic potential of N-cyclopentylpyridin-2-amine.

The 2-Aminopyridine Scaffold: A Foundation for Anti-Inflammatory Activity

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][4] Marketed drugs such as piroxicam and tenoxicam, which contain a 2-aminopyridine residue, underscore the therapeutic relevance of this chemical class in treating inflammatory conditions.[1] The versatility of the 2-aminopyridine structure allows for a multitude of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The anti-inflammatory effects of 2-aminopyridine derivatives are often attributed to their ability to modulate key inflammatory pathways. These include the inhibition of crucial enzymes like cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (MAPK), as well as the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[5][6] Furthermore, some derivatives have been shown to inhibit nitric oxide synthase (NOS), thereby reducing the production of the inflammatory mediator nitric oxide (NO).[2][7]

Plausible Mechanisms of Action for N-Cyclopentylpyridin-2-amine

Based on the established activities of the 2-aminopyridine class, we can hypothesize several interconnected pathways through which N-cyclopentylpyridin-2-amine may exert its anti-inflammatory effects. The cyclopentyl group, a lipophilic moiety, may influence the compound's ability to penetrate cell membranes and interact with intracellular targets.

Inhibition of Pro-Inflammatory Mediators

A primary mechanism could involve the downregulation of key inflammatory mediators. This can be dissected into several potential targets:

  • Cyclooxygenase-2 (COX-2) Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[5] A patent for 2-aminopyridine derivatives highlights their potential as COX-2 inhibitors.[8] Inhibition of COX-2 would lead to a decrease in prostaglandin synthesis, which are potent mediators of inflammation, pain, and fever.

  • Nitric Oxide (NO) Suppression: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[5] Certain 2-aminopyridine derivatives have been identified as inhibitors of NO synthases.[2]

  • Cytokine Modulation: The pro-inflammatory cytokines TNF-α and IL-1β play a central role in orchestrating the inflammatory response.[6] N-cyclopentylpyridin-2-amine could potentially interfere with the signaling pathways that lead to the production of these cytokines.

Modulation of Intracellular Signaling Cascades

The inflammatory response is governed by complex intracellular signaling networks. N-cyclopentylpyridin-2-amine could potentially target key nodes in these pathways:

  • p38 MAPK Pathway: The p38 MAPK signaling cascade is a critical regulator of the production of inflammatory cytokines. Inhibition of p38α has been demonstrated for certain 2-amino-pyridinyl-N-acylhydrazones.[6]

  • NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammatory gene expression. Inhibition of its activation is a common mechanism for anti-inflammatory compounds.[5]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain 2-aminopyridine substituted heterocycles have been identified as selective inhibitors of CDKs, which are involved in the cell proliferation seen in chronic inflammatory conditions like rheumatoid arthritis.[9]

Toll-Like Receptor (TLR) Modulation

Toll-like receptors are key players in the innate immune response and the initiation of inflammation. A patent has disclosed a pyridine-2-amine derivative as a selective agonist of TLR8, which can be involved in both pro- and anti-inflammatory responses depending on the context.[10] This presents an intriguing, albeit more complex, potential mechanism of action.

Visualizing the Hypothesized Mechanisms of Action

To better conceptualize the potential interplay of these pathways, the following diagrams illustrate the hypothesized points of intervention for N-cyclopentylpyridin-2-amine.

Inflammatory_Signaling_Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex p38_MAPK p38 MAPK TAK1->p38_MAPK NF_kappa_B_Inhibitor IκBα IKK_Complex->NF_kappa_B_Inhibitor phosphorylates NF_kappa_B NF-κB NF_kappa_B_Inhibitor->NF_kappa_B releases NF_kappa_B_active Active NF-κB NF_kappa_B->NF_kappa_B_active COX2_Enzyme COX-2 Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins iNOS_Enzyme iNOS Nitric_Oxide Nitric Oxide (NO) iNOS_Enzyme->Nitric_Oxide Gene_Expression Gene Expression NF_kappa_B_active->Gene_Expression Gene_Expression->COX2_Enzyme Gene_Expression->iNOS_Enzyme Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene_Expression->Pro_inflammatory_Cytokines N_cyclopentylpyridin_2_amine N-cyclopentylpyridin-2-amine N_cyclopentylpyridin_2_amine->IKK_Complex Inhibition? N_cyclopentylpyridin_2_amine->p38_MAPK Inhibition? N_cyclopentylpyridin_2_amine->COX2_Enzyme Inhibition? N_cyclopentylpyridin_2_amine->iNOS_Enzyme Inhibition?

Caption: Hypothesized signaling pathways and potential points of intervention for N-cyclopentylpyridin-2-amine.

A Staged Approach to Experimental Validation

A systematic and multi-tiered approach is essential to validate the anti-inflammatory potential of N-cyclopentylpyridin-2-amine. The following experimental workflow is proposed, progressing from initial in vitro screening to more complex in vivo models.

Experimental_Workflow cluster_phase1 Phase 1 Details cluster_phase2 Phase 2 Details cluster_phase3 Phase 3 Details cluster_phase4 Phase 4 Details Start Start: N-cyclopentylpyridin-2-amine In_Vitro_Screening Phase 1: In Vitro Screening Start->In_Vitro_Screening Mechanism_Elucidation Phase 2: Mechanism of Action Elucidation In_Vitro_Screening->Mechanism_Elucidation Promising Activity Cytotoxicity_Assay Cytotoxicity Assays (MTT, LDH) In_Vitro_Screening->Cytotoxicity_Assay NO_Assay Nitric Oxide Assay (Griess Reagent) In_Vitro_Screening->NO_Assay Cytokine_Assay Cytokine Profiling (ELISA, Luminex) In_Vitro_Screening->Cytokine_Assay COX_Inhibition_Assay COX-1/COX-2 Inhibition Assays In_Vitro_Screening->COX_Inhibition_Assay In_Vivo_Efficacy Phase 3: In Vivo Efficacy Studies Mechanism_Elucidation->In_Vivo_Efficacy Confirmed Mechanism Western_Blot Western Blot Analysis (p-p38, p-IκBα, iNOS, COX-2) Mechanism_Elucidation->Western_Blot NF_kappa_B_Reporter_Assay NF-κB Reporter Gene Assay Mechanism_Elucidation->NF_kappa_B_Reporter_Assay Kinase_Assay Kinase Inhibition Assays (p38, CDKs) Mechanism_Elucidation->Kinase_Assay Preclinical_Development Phase 4: Preclinical Development In_Vivo_Efficacy->Preclinical_Development Significant Efficacy Acute_Inflammation_Model Acute Inflammation Models (Carrageenan-induced paw edema) In_Vivo_Efficacy->Acute_Inflammation_Model Chronic_Inflammation_Model Chronic Inflammation Models (Adjuvant-induced arthritis) In_Vivo_Efficacy->Chronic_Inflammation_Model End Candidate for Clinical Trials Preclinical_Development->End Pharmacokinetics Pharmacokinetics (PK) Preclinical_Development->Pharmacokinetics Toxicology Toxicology Studies Preclinical_Development->Toxicology

Caption: A proposed experimental workflow for the evaluation of N-cyclopentylpyridin-2-amine.

Detailed Experimental Protocols

The following protocols are foundational for the initial in vitro evaluation of N-cyclopentylpyridin-2-amine.

In Vitro Anti-Inflammatory Screening

These initial assays are cost-effective and provide a rapid assessment of the compound's potential.[11][12]

4.1.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

  • Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Pre-treat cells with various concentrations of N-cyclopentylpyridin-2-amine for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

4.1.2. Cytotoxicity Assay (MTT Assay)

  • Principle: To ensure that any observed anti-inflammatory effects are not due to cytotoxicity.

  • Procedure:

    • After the treatment period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

4.1.3. Nitric Oxide (NO) Production Assay (Griess Test)

  • Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix equal volumes of the supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

4.1.4. Pro-inflammatory Cytokine Measurement (ELISA)

  • Principle: Quantifies the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

    • Measure the absorbance and calculate cytokine concentrations based on standard curves.

In Vitro Assay Purpose Endpoint Measurement Typical Positive Control
MTT AssayAssess cytotoxicityCell viability (%)Triton X-100 (for cell death)
Griess AssayMeasure NO productionNitrite concentration (µM)L-NAME
ELISAQuantify cytokine levelsCytokine concentration (pg/mL)Dexamethasone
In Vivo Efficacy Models

Should in vitro results be promising, the following in vivo models are standard for assessing anti-inflammatory activity.[13][14][15] All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

4.2.1. Carrageenan-Induced Paw Edema in Rodents (Acute Inflammation)

  • Principle: A widely used and reproducible model of acute inflammation.

  • Procedure:

    • Administer N-cyclopentylpyridin-2-amine or vehicle orally to rodents.

    • After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

    • Calculate the percentage inhibition of edema compared to the vehicle-treated group.

    • A standard NSAID like indomethacin should be used as a positive control.

4.2.2. Adjuvant-Induced Arthritis in Rats (Chronic Inflammation)

  • Principle: A model that mimics the chronic inflammatory and immunological features of rheumatoid arthritis.

  • Procedure:

    • Induce arthritis by a single intradermal injection of Freund's complete adjuvant into the tail base.

    • Begin treatment with N-cyclopentylpyridin-2-amine or vehicle on a prophylactic or therapeutic schedule.

    • Monitor and score the severity of arthritis based on paw swelling and clinical signs.

    • At the end of the study, collect blood for hematological and biochemical analysis, and tissues for histopathological examination.

    • Methotrexate or a similar disease-modifying antirheumatic drug can be used as a positive control.

In Vivo Model Type of Inflammation Key Parameters Typical Positive Control
Carrageenan-Induced Paw EdemaAcutePaw volume, percentage inhibition of edemaIndomethacin, Diclofenac
Adjuvant-Induced ArthritisChronicArthritis score, paw swelling, histopathologyMethotrexate, Etanercept

Concluding Remarks and Future Directions

This technical guide provides a comprehensive, albeit prospective, framework for the systematic evaluation of N-cyclopentylpyridin-2-amine as a novel anti-inflammatory agent. The proposed mechanisms of action, rooted in the well-established pharmacology of the 2-aminopyridine class, offer a solid starting point for investigation. The detailed experimental workflows and protocols are designed to be both scientifically rigorous and practically achievable for research laboratories and drug development teams.

The journey from a promising chemical scaffold to a clinically effective therapeutic is long and challenging. However, with a logical and evidence-based approach, the potential of N-cyclopentylpyridin-2-amine to address the unmet needs in the treatment of inflammatory diseases can be thoroughly and efficiently explored. The data generated from the proposed studies will be crucial in determining the future trajectory of this compound and its potential to become a valuable addition to the anti-inflammatory armamentarium.

References

  • 2-aminopyridine – a classic and trendy pharmacophore. (2025). ResearchGate. [Link]

  • An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024). ResearchGate. [Link]

  • Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6245–6274. [Link]

  • 2-AMINOPYRIDINE SUBSTITUTED HETEROCYCLES AS INHIBITORS OF CELLULAR PROLIFERATION. (2009). European Patent Office. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). National Center for Biotechnology Information. [Link]

  • Cordeiro, N. M., Freitas, R. H. C. N., Fraga, C. A. M., & Fernandes, P. D. (2020). New 2-amino-pyridinyl-N-acylhydrazones: Synthesis and identification of their mechanism of anti-inflammatory action. Biomedicine & Pharmacotherapy, 123, 109739. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). Royal Society of Chemistry. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. (2015). Royal Society of Chemistry. [Link]

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. (2017). National Center for Biotechnology Information. [Link]

  • 2-aminopyridines as inhibitors of cyclooxygenase-2. (1998).
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). PubMed. [Link]

  • Pyridine-2-amine derivative and pharmaceutical composition and use thereof. (2022).
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Research Square. [Link]

  • Substituted pyridine derivatives as SARM1 inhibitors. (2022).
  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. [Link]

  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. (2012). PubMed. [Link]

  • Anti-inflammatory, Analgesic and Antimicrobial activity studies of novel 4,6-disubstituted-2-amino-3-cyanopyridines. (2016). ResearchGate. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2016). ResearchGate. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]

  • The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. (2007). PubMed. [Link]

  • 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof. (2018). PubChem. [Link]

  • polymorphs of 7-cyclopentyl-n,n-dimethyl-2-{[5-(piperazin-1-yl) pyridin-2-yl]-amino}-7h-pyrrolo[2,3-d]pyrimidine-6-carboxamide and its pharmaceutically acceptable salts and process for the preparation thereof. (2022). Justia Patents. [Link]

  • Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino). (2015).

Sources

investigating N-cyclopentylpyridin-2-amine in pain research

Author: BenchChem Technical Support Team. Date: February 2026

N-Cyclopentylpyridin-2-amine: A Privileged Scaffold in Next-Generation Analgesic Discovery

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Version: 2.0 (Technical Release)

Executive Summary: The Pharmacophore Advantage

In the landscape of non-opioid analgesic development, the N-cyclopentylpyridin-2-amine moiety has emerged not merely as a chemical intermediate, but as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

While 2-aminopyridines are historic staples in medicinal chemistry (e.g., sulfapyridine, piroxicam), the specific N-cyclopentyl substitution offers a critical balance of lipophilicity (


), metabolic stability, and steric complementarity. This guide investigates its utility as a core scaffold for targeting TRPV1 (Transient Receptor Potential Vanilloid 1) , CB1 (Cannabinoid Receptor 1) , and Histamine H4 receptors , providing a roadmap from synthesis to in vivo validation.

Target Landscape & Mechanistic Rationale

The efficacy of N-cyclopentylpyridin-2-amine derivatives stems from their ability to modulate ion channels and GPCRs involved in nociception.

Primary Target: TRPV1 Antagonism

The TRPV1 channel ("capsaicin receptor") is a molecular integrator of pain signals (heat, protons, inflammatory lipids).[1][2][3]

  • Mechanism: The 2-aminopyridine core mimics the hydrogen-bonding capability required for the channel's antagonist binding pocket (specifically interacting with Tyr511).

  • The Cyclopentyl Role: Research indicates that the cyclopentyl group occupies the hydrophobic "C-region" of the binding site (near Leu547/Thr550).[3] It provides optimal van der Waals contact without the steric penalty often seen with larger cyclohexyl or cycloheptyl rings, enhancing potency (

    
    ) into the low nanomolar range.
    
Secondary Targets: CB1 and H4 Modulation
  • CB1 Allosteric Modulators: Derivatives of this scaffold (e.g., 6-substituted variants) act as Negative Allosteric Modulators (NAMs) or Positive Allosteric Modulators (PAMs), offering a route to manage neuropathic pain without the psychotropic side effects of orthosteric CB1 agonists.

  • Histamine H4: As an immunomodulatory target, H4 receptors on mast cells drive inflammatory pain. The N-cyclopentylpyridin-2-amine motif has been patented as a key structural element in H4 antagonists that reduce chemically induced nociception.

Visualization: TRPV1 Nociceptive Signaling & Blockade

The following diagram illustrates the mechanistic intervention of N-cyclopentylpyridin-2-amine derivatives within the pain pathway.

TRPV1_Pathway Stimuli Noxious Stimuli (Heat > 43°C, H+, Capsaicin) TRPV1 TRPV1 Channel (Sensory Neuron Membrane) Stimuli->TRPV1 Activates Influx Ca2+ / Na+ Influx TRPV1->Influx Channel Opens Scaffold N-cyclopentylpyridin-2-amine Derivative (Antagonist) Scaffold->TRPV1 Blocks (C-Region Binding) Analgesia Analgesia / Anti-Hyperalgesia Scaffold->Analgesia Result Depolar Membrane Depolarization Influx->Depolar Release Release of CGRP & Substance P Depolar->Release Transmission Nociceptive Transmission (Dorsal Horn -> Brain) Release->Transmission

Figure 1: Mechanism of Action. The scaffold blocks the TRPV1 pore, preventing ion influx and downstream neuropeptide release.

Technical Workflow: Synthesis & Validation

To investigate this scaffold, a robust synthetic route and validation protocol are required. We prioritize the Nucleophilic Aromatic Substitution (


)  for its scalability over palladium-catalyzed methods in early discovery.
Synthetic Protocol: Preparation of 6-Bromo-N-cyclopentylpyridin-2-amine

Rationale: This intermediate allows for divergent synthesis—functionalizing the 6-position (via Suzuki/Buchwald coupling) to create libraries of antagonists.

Reagents:

  • 2,6-Dibromopyridine (Starting material)

  • Cyclopentylamine (Nucleophile)

  • Pyridine (Solvent/Base) or DIPEA in NMP

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask, dissolve 2,6-dibromopyridine (10.0 mmol) in anhydrous pyridine (20 mL).

  • Addition: Add cyclopentylamine (12.0 mmol, 1.2 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to 110°C (reflux) under an inert nitrogen atmosphere for 12–18 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot (

      
      ) should disappear, replaced by the mono-substituted product (
      
      
      
      ).
  • Workup: Cool to RT. Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc (50 mL) and wash with water (3 x 30 mL) to remove excess amine salts.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
    
  • Yield: Expect 65–75% yield as a pale yellow oil/solid.

In Vitro Validation: FLIPR Calcium Assay (TRPV1)

Rationale: Since TRPV1 is a


 permeable channel, measuring intracellular calcium flux is the gold standard for potency (

).

Protocol:

  • Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Pre-incubation: Add the test compound (N-cyclopentylpyridin-2-amine derivative) at varying concentrations (0.1 nM – 10

    
    M) for 10 minutes.
    
  • Stimulation: Inject Capsaicin (

    
     concentration, typically 100 nM).
    
  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate % inhibition relative to vehicle control.

Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) data comparing the cyclopentyl moiety against other alkyl rings in TRPV1 antagonism (Representative Data derived from J. Med. Chem. literature).[2][4][5][6]

R-Group Substitution

(Capsaicin)

(pH 5.0)
LogPNotes
N-Cyclopentyl 0.4 nM 6.3 nM 3.2 Optimal hydrophobic fit; High metabolic stability.
N-Cyclohexyl1.2 nM15.8 nM3.6Slightly reduced potency due to steric clash in C-region.
N-Cyclobutyl25.0 nM110 nM2.5Insufficient hydrophobic interaction.
N-Isopropyl45.0 nM180 nM2.1Too small; rapid clearance.

Table 1: Comparative potency of 2-aminopyridine derivatives. The cyclopentyl ring consistently offers the best balance of potency and physicochemical properties.

Experimental Workflow Diagram

Workflow Start Start: 2,6-Dibromopyridine Synth Synthesis: SnAr with Cyclopentylamine Start->Synth Purify Purification: Column Chromatography Synth->Purify Library Library Generation: Suzuki Coupling at C-6 Purify->Library Screen Screening: FLIPR Ca2+ Assay (TRPV1) Library->Screen Lead Lead Candidate: N-cyclopentylpyridin-2-amine Analog Screen->Lead IC50 < 10nM

Figure 2: Development pipeline from raw material to validated lead candidate.

References

  • TRPV1 Antagonist Structure-Activity Relationships Title: TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides.[3][7] Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed). URL:[Link]

  • CB1 Receptor Allosteric Modulators Title: Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Title: Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor (Patent US9732087B2).
  • 2-Aminopyridine as a Pharmacophore Title: 2-Aminopyridine – a classic and trendy pharmacophore. Source: ResearchGate / Review. URL:[Link]

  • Synthesis Protocols Title: Efficient Synthesis of 2-Aminopyridine Derivatives.[5][8][9] Source: MDPI (Molecules). URL:[Link]

Sources

Methodological & Application

Application Note: High-Resolution LC-MS/MS Characterization and Impurity Profiling of N-cyclopentylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyclopentylpyridin-2-amine (C₁₀H₁₄N₂) represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for various kinase inhibitors and GPCR ligands. Its structural duality—combining a basic pyridinyl nitrogen with a lipophilic cyclopentyl secondary amine—presents unique challenges in ionization efficiency and chromatographic peak tailing.

This application note details a robust LC-MS/MS workflow for the analysis of N-cyclopentylpyridin-2-amine. Unlike generic protocols, this guide addresses the specific "soft" ionization requirements to prevent in-source fragmentation of the labile N-C bond and provides a mechanistic interpretation of Collision-Induced Dissociation (CID) pathways.

Physicochemical Context & Method Strategy

Understanding the molecule is the prerequisite for method design.

PropertyValue (Predicted/Exp)Mass Spectrometry Implication
Formula C₁₀H₁₄N₂Monoisotopic Mass: 162.1157 Da
[M+H]⁺ 163.1230 m/zPrimary precursor ion in ESI(+).
pKa (Base) ~6.9 - 7.2The pyridine nitrogen is the primary protonation site. Mobile phase pH must be < 4.9 or > 9.2 for robust retention control.
LogP ~2.6Moderately lipophilic; ideal for C18 Reverse Phase LC.
Solubility DMSO, Methanol, DCMAvoid purely aqueous diluents to prevent precipitation at high concentrations.
Strategic Considerations
  • Chromatographic Tailing: Secondary amines often interact with residual silanols on silica columns. Action: Use an end-capped column with a charged surface hybrid (CSH) or similar technology, and include ammonium formate to mask silanols.

  • In-Source Fragmentation: The N-cyclopentyl bond is susceptible to heterolytic cleavage in the ion source if declustering potentials are too high, mimicking the presence of the impurity 2-aminopyridine. Action: Optimize Source Temperature and Cone Voltage.

Experimental Protocol

Sample Preparation[1][2][3]
  • Stock Solution: Dissolve 10 mg of N-cyclopentylpyridin-2-amine in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:1000 in 50:50 Water:Acetonitrile + 0.1% Formic Acid (1 µg/mL).

  • Matrix: For biological assays (plasma), perform protein precipitation using chilled acetonitrile (1:3 ratio), vortex, centrifuge at 14,000 x g for 10 min. Inject supernatant.

Liquid Chromatography Conditions[4]
  • System: UHPLC (e.g., Vanquish, Acquity).

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size (Recommended: Waters ACQUITY CSH C18 or Phenomenex Kinetex XB-C18).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B Curve Rationale
0.0 5 Initial Equilibration of polar impurities.
1.0 5 Linear Load sample; divert to waste if needed.
6.0 95 Linear Elution of N-cyclopentylpyridin-2-amine (~4.2 min).
7.5 95 Hold Wash lipophilic contaminants.
7.6 5 Step Re-equilibration.

| 10.0 | 5 | End | Ready for next injection. |

Mass Spectrometry Parameters (ESI+)[2][5]
  • Ionization Mode: Electrospray Ionization (Positive).[1][2][3]

  • Capillary Voltage: 2.8 kV (Lower voltage reduces discharge on basic amines).

  • Desolvation Temp: 450°C.

  • Source Temp: 120°C.

  • Cone Voltage: 20 V (Optimized to preserve [M+H]⁺).

  • Scan Range: m/z 50 – 300.

Fragmentation Mechanics & Data Interpretation[2][6][8][9]

The fragmentation of N-cyclopentylpyridin-2-amine under CID is driven by the stability of the aromatic pyridine ring and the lability of the secondary amine substituent.

Key Diagnostic Ions
  • m/z 163.12 ([M+H]⁺): The protonated molecular ion.

  • m/z 95.06 ([M+H - C₅H₈]⁺): The Base Peak. This arises from a McLafferty-like rearrangement or distonic ion mechanism where the cyclopentyl ring is lost as neutral cyclopentene (68 Da), transferring a proton back to the amine nitrogen. This confirms the N-alkyl substitution.

  • m/z 78.03 (Pyridinium Cation): Loss of ammonia (NH₃) from the m/z 95 fragment.

  • m/z 51/39: Ring fragmentation typical of aromatics.

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic pathway, specifically the neutral loss of cyclopentene which is diagnostic for this class of compounds.

FragmentationPathway Precursor [M+H]+ Precursor m/z 163.12 (Protonated N-cyclopentylpyridin-2-amine) Transition Transition State (1,5-H Transfer / 4-membered ring) Precursor->Transition CID Energy Fragment95 Base Peak Fragment m/z 95.06 (2-Aminopyridinium ion) Transition->Fragment95 Heterolytic Cleavage NeutralLoss Neutral Loss Cyclopentene (C5H8) 68.06 Da Transition->NeutralLoss Fragment78 Secondary Fragment m/z 78.03 (Pyridinium ion) Fragment95->Fragment78 Deamination NeutralLossNH3 Neutral Loss Ammonia (NH3) 17.03 Da Fragment95->NeutralLossNH3

Caption: CID Fragmentation pathway of N-cyclopentylpyridin-2-amine showing the characteristic neutral loss of cyclopentene.

Validation & Troubleshooting

Linearity and Sensitivity[10]
  • Dynamic Range: 1 ng/mL to 2000 ng/mL (R² > 0.995).

  • LOQ (Limit of Quantitation): ~0.5 ng/mL (S/N > 10).

  • Carryover: Due to the basic amine, carryover is a risk.

    • Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1).

Common Pitfalls[3]
  • Pitfall: Presence of m/z 95 in the blank or t0 injection.

    • Cause: In-source fragmentation of the parent compound in the previous injection (carryover) or thermal degradation in the injector.

    • Fix: Lower the desolvation temperature and check the injector seal integrity.

  • Pitfall: Split peaks.

    • Cause: pH mismatch between sample diluent (e.g., pure methanol) and mobile phase.

    • Fix: Dilute samples in the starting mobile phase (5% ACN / 95% Water).

References

  • NIST Chemistry WebBook. 2-Pyridinamine Mass Spectrum (Standard for fragment comparison). National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. [Link]

Sources

Application Note: Cellular Profiling of N-cyclopentylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Nitric Oxide Synthase (NOS) Inhibitors & ATP-Competitive Kinase Modulators

Introduction & Mechanistic Rationale

The N-cyclopentylpyridin-2-amine scaffold represents a privileged pharmacophore in medicinal chemistry, primarily utilized as a bioisostere for the guanidine group in arginine or the adenine ring in ATP. Its amphiphilic nature—combining the polar, hydrogen-bond-donating 2-aminopyridine "head" with the lipophilic N-cyclopentyl "tail"—grants it unique properties for penetrating hydrophobic enzyme pockets.

Biological Relevance[1][2][3][4][5][6][7][8][9][10]
  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: The 2-aminopyridine core anchors to the active site glutamate (Glu592 in rat nNOS) via hydrogen bonding, mimicking the substrate L-arginine. The cyclopentyl group extends into the hydrophobic pocket, a strategy critical for achieving selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS) [1, 2].

  • Kinase Hinge Binding: As an adenine mimic, this scaffold frequently acts as a hinge-binder in ATP-competitive inhibitors (e.g., targeting CDK4/6, Mps1/TTK, or RET). The cyclopentyl moiety often dictates solubility and solvent-front interactions [3].

This guide details a robust cellular assay cascade to validate biological activity, specifically focusing on nNOS inhibition (neuroprotection/inflammation) and Kinase selectivity .

Experimental Workflow Validation

The following workflow ensures that observed phenotypic effects (e.g., reduced Nitric Oxide) are due to specific target engagement and not general cytotoxicity.

AssayCascade cluster_0 Step 1: Phenotypic Screen cluster_1 Step 2: Target Deconvolution Compound N-cyclopentylpyridin-2-amine Derivative NO_Assay Functional Readout: NO Production (Griess) Compound->NO_Assay Viability Toxicity Control: Resazurin/ATP-Glo Compound->Viability Selectivity Isoform Selectivity: nNOS vs iNOS vs eNOS NO_Assay->Selectivity If Active (IC50 < 1µM) Viability->NO_Assay Normalization Kinase Off-Target Check: Kinase Hinge Binding Selectivity->Kinase Lead Optimization

Figure 1: Integrated screening workflow differentiating functional NOS inhibition from cytotoxicity and off-target kinase activity.

Protocol A: Functional NOS Inhibition (Griess Assay)

Objective: Quantify the reduction of Nitric Oxide (NO) production in LPS-stimulated macrophages. NO is unstable and rapidly oxidizes to nitrite (


), which is colorimetrically detected.
Materials
  • Cell Line: RAW 264.7 (Murine Macrophages) - High expression of iNOS upon stimulation.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli (0111:B4).

  • Reagent: Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

  • Positive Control: L-NMMA (Non-selective NOS inhibitor) or 1400W (Selective iNOS inhibitor).

Step-by-Step Methodology
  • Seeding: Plate RAW 264.7 cells in 96-well clear flat-bottom plates at

    
     cells/well in DMEM + 10% FBS (phenol-red free preferred to reduce background).
    
  • Acclimatization: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Compound Treatment:

    • Prepare serial dilutions of the N-cyclopentylpyridin-2-amine derivative (0.1 nM to 10 µM) in DMSO.

    • Add compounds to cells 1 hour prior to stimulation (Pre-incubation allows cellular entry and target binding).

    • Critical Control: Final DMSO concentration must be < 0.5%.

  • Stimulation: Add LPS (Final concentration: 1 µg/mL) to all wells except "Basal" controls.

  • Incubation: Incubate for 18–24 hours.

  • Detection:

    • Transfer 100 µL of culture supernatant to a fresh plate.

    • Add 100 µL of Griess Reagent.[1]

    • Incubate 10 minutes at Room Temperature (protect from light).

    • Measure Absorbance at 540 nm.[2][1]

Data Analysis

Calculate the percentage of NO inhibition using the formula:


[1]

Protocol B: Cytotoxicity Normalization (Multiplexed)

Objective: Ensure that a decrease in NO is not simply due to cell death. This protocol can often be run on the remaining cells from Protocol A.

Methodology (Resazurin Reduction)
  • After removing supernatant for the Griess assay (Step 6 above), add fresh media containing Resazurin (final conc. 44 µM) to the cells.

  • Incubate for 1–4 hours at 37°C.

  • Measure Fluorescence (Ex: 530-570 nm, Em: 580-600 nm).

  • Decision Gate: If Cell Viability < 80% at the IC

    
     concentration determined in Protocol A, the compound is a false positive (cytotoxic).
    

Protocol C: Kinase Hinge-Binding Profiling

Objective: Since 2-aminopyridines are privileged kinase scaffolds, high-potency NOS inhibitors must be screened against kinases to assess "poly-pharmacology" or unwanted off-target effects.

Assay Choice: Cellular Thermal Shift Assay (CETSA) or NanoBRET

For N-cyclopentylpyridin-2-amine derivatives, NanoBRET is recommended to verify intracellular target engagement.

Methodology (Simplified NanoBRET)
  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc fusion (e.g., CDK4-NanoLuc).

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known hinge binder) at a concentration near its

    
    .
    
  • Competition: Add the test compound. If the N-cyclopentylpyridin-2-amine derivative binds the hinge region, it will displace the tracer.

  • Readout: Measure BRET signal. A decrease in BRET indicates successful intracellular binding.

Data Presentation & Interpretation

Expected Results Table
ParameterIdeal Candidate ProfileWarning Flag
nNOS IC

< 100 nM> 10 µM (Weak potency)
Selectivity (nNOS/eNOS) > 100-fold< 10-fold (Cardiovascular risk)
Cellular Viability > 90% at 10 µM< 50% (Cytotoxic)
Kinase Cross-reactivity MinimalHigh affinity for CDK/MAPK
Troubleshooting Guide
  • High Background in Griess Assay: Phenol red in media interferes with absorbance at 540 nm. Solution: Use phenol-red free DMEM.

  • Precipitation: The cyclopentyl group increases lipophilicity (

    
    ). Solution: Ensure BSA is present in the media to act as a carrier, or check solubility limits in PBS.
    

References

  • Silverman, R. B., et al. (2014). "2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity." Journal of Medicinal Chemistry.

  • Poulos, T. L., et al. (2022).[3] "2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors."[3][4][5][6] Bioorganic & Medicinal Chemistry.

  • Kusakabe, K., et al. (2015). "A Unique Hinge Binder of Extremely Selective Aminopyridine-Based Mps1 (TTK) Kinase Inhibitors With Cellular Activity."[7] Bioorganic & Medicinal Chemistry.

  • Protocol Repository. (2024). "Cell culture of RAW264.7 cells and Griess Assay Protocols." Protocols.io.

Sources

analytical methods for quantifying N-cyclopentylpyridin-2-amine in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of N-cyclopentylpyridin-2-amine in Biological Matrices

Introduction & Scientific Context

N-cyclopentylpyridin-2-amine (CPPA) represents a critical pharmacophore often embedded within kinase inhibitors, GPCR ligands, and anti-inflammatory agents. While structurally simple, its physicochemical duality—possessing both a basic pyridine nitrogen (pKa ~6.8) and a lipophilic cyclopentyl moiety—presents specific bioanalytical challenges.

This Application Note details a robust, self-validating protocol for quantifying CPPA in human plasma. Unlike generic "dilute-and-shoot" methods, this guide utilizes Liquid-Liquid Extraction (LLE) to maximize sensitivity and minimize matrix effects (phospholipid suppression), aligning with FDA and ICH M10 Bioanalytical Method Validation guidelines.

Key Analytical Challenges Solved:

  • Basicity: The pyridine ring causes peak tailing on standard silica-based columns if unbuffered.

  • Lipophilicity: The cyclopentyl group requires strong organic elution, increasing the risk of co-eluting with plasma phospholipids.

  • Sensitivity: Low-level quantification (LLOQ < 1.0 ng/mL) is required for pharmacokinetic (PK) profiling.

Physicochemical Analysis & Method Logic

Successful bioanalysis requires understanding the molecule before touching the pipette.

PropertyValue (Approx.)Bioanalytical Implication
Molecular Weight 162.23 g/mol Low mass range; requires high-purity solvents to avoid background noise.
pKa (Pyridine N) ~6.8 - 7.1Ionizes (M+H)+ in acidic media (Formic acid). Neutral at pH > 9.0.
LogP ~2.5 - 3.0Moderately lipophilic. Ideal for Reverse Phase (C18) and LLE.
H-Bond Donors 1 (Secondary Amine)Potential for silanol interaction (peak tailing).
The Extraction Logic (LLE vs. PPT)

While Protein Precipitation (PPT) is faster, it fails to remove phospholipids effectively. For CPPA, we employ pH-Modulated Liquid-Liquid Extraction .

  • Mechanism: By adjusting the sample pH to >9.0 (2 units above pKa), we suppress ionization, rendering CPPA neutral.

  • Result: The neutral molecule partitions efficiently into an organic solvent (e.g., MTBE or Ethyl Acetate), while charged matrix components and zwitterionic phospholipids remain in the aqueous phase.

Experimental Protocol

Materials & Reagents
  • Analyte: N-cyclopentylpyridin-2-amine (Reference Standard, >98% purity).

  • Internal Standard (IS): N-cyclohexylpyridin-2-amine (Structural Analog) or CPPA-d4 (if available).

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Formic Acid (FA), Ammonium Hydroxide (NH4OH).

Solution Preparation
  • Stock Solution: Dissolve CPPA in MeOH to 1.0 mg/mL.

  • Working Standards: Serial dilution in 50:50 MeOH:H2O to span range 1.0 – 1000 ng/mL.

  • IS Working Solution: 50 ng/mL in 50:50 MeOH:H2O.

Sample Preparation (pH-Modulated LLE)

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • Spike: Add 10 µL of IS Working Solution. Vortex gently.

  • Basify: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.5). Crucial Step: This neutralizes the pyridine nitrogen.

  • Extract: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Agitate: Vortex at high speed for 5 minutes or shaker plate for 10 min.

  • Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean 96-well plate or glass tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (80:20 Water:MeOH + 0.1% FA).

LC-MS/MS Conditions

System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent).

Chromatography (LC)
  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).

    • Why CSH? Charged Surface Hybrid technology provides superior peak shape for basic amines at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) %B Event
0.00 5 Initial Hold
0.50 5 Load
3.00 95 Elution
4.00 95 Wash
4.10 5 Re-equilibration

| 5.50 | 5 | End |

Mass Spectrometry (MS)
  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Spray Voltage: 4500 V.

  • Temperature: 500°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (eV) Logic
CPPA (Quant) 163.1 95.1 25 Loss of cyclopentyl ring (C5H8)
CPPA (Qual) 163.1 67.1 40 Pyridine ring fragmentation

| IS (Analog) | 177.1 | 95.1 | 25 | Similar fragmentation pattern |

Note: Precursor m/z 163.1 corresponds to [M+H]+. The product 95.1 is the characteristic aminopyridine core.

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the extraction logic.

BioanalyticalWorkflow cluster_0 Sample Pre-Treatment cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 LC-MS/MS Analysis RawSample Plasma Sample (50 µL) AddIS Add Internal Standard (Corrects Volume/Ionization) RawSample->AddIS pH_Adjust Add NH4-Carbonate (pH 9.5) CRITICAL: Neutralize Analyte AddIS->pH_Adjust AddSolvent Add MTBE (600 µL) Partitioning pH_Adjust->AddSolvent LogicNode Why High pH? pKa ~6.8 means analyte is charged at neutral pH. High pH = Neutral = High Recovery pH_Adjust->LogicNode PhaseSep Centrifuge & Freeze Separate Organic Layer AddSolvent->PhaseSep Evap Evaporate & Reconstitute (Mobile Phase) PhaseSep->Evap LC_Sep LC Separation (CSH C18 Column) Evap->LC_Sep ESI ESI+ Ionization (Protonation in Source) LC_Sep->ESI MRM MRM Detection (163.1 -> 95.1) ESI->MRM

Caption: Workflow for pH-modulated Liquid-Liquid Extraction of N-cyclopentylpyridin-2-amine.

Method Validation Strategy (FDA/ICH M10)

To ensure this method is regulatory-ready, the following validation parameters must be executed.

Selectivity & Specificity
  • Requirement: Analyze 6 lots of blank plasma (including lipemic and hemolyzed).

  • Acceptance: Interference at analyte retention time must be < 20% of the LLOQ response.

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Curve: Weighted linear regression (1/x²).

  • Acceptance: Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% (±20% at LLOQ).

Matrix Effect (ME)

This is the most critical test for ESI+ methods.

  • Experiment: Compare the peak area of CPPA spiked post-extraction into blank plasma extract (B) vs. CPPA in neat solution (A).

  • Calculation: ME Factor = (B / A).

  • Target: 0.85 – 1.15 (indicating minimal ion suppression/enhancement). If ME < 0.5, phospholipids are suppressing the signal; switch to a Phenyl-Hexyl column to shift retention away from lipids.

Troubleshooting & Optimization

IssueRoot CauseSolution
Peak Tailing Interaction between basic pyridine N and silanols on column.Use "Charged Surface Hybrid" (CSH) or "BEH" columns. Increase buffer strength (10mM Ammonium Formate).
Low Recovery pH of extraction buffer is too low.Ensure pH is > 9.0. Pyridines are stubborn bases; if pH < pKa, they remain water-soluble.
Carryover Lipophilic cyclopentyl group sticking to injector.Use a strong needle wash: 50:25:25 ACN:MeOH:IPA + 0.1% FA.

References

  • US Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry.[2][3][4][5] Retrieved from [Link][3]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation.[4] Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopentylpyridin-2-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic development of a method for the determination of basic drugs in plasma by LC-MS/MS. Journal of Chromatography B. (General reference for CSH column technology and basic drug extraction).

Sources

Troubleshooting & Optimization

preventing competing nucleophilic substitution in pyridine rings

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Pyridine Functionalization Support Center . It is designed to troubleshoot the specific electronic and steric anomalies that cause competing nucleophilic substitutions in pyridine rings.

Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: Nucleophilic Competition & Regiocontrol[1]

Welcome to the "Pyridine Paradox"

You are likely here because your pyridine substrate is behaving erratically. Unlike benzene, pyridine is electron-deficient (


-deficient), making it inert to standard Electrophilic Aromatic Substitution (EAS) but hyper-reactive toward Nucleophilic Aromatic Substitution (

)
and Metalation .[1][2]

The core problem is Competition . The pyridine ring offers multiple electrophilic sites (C2, C4) and a basic nitrogen lone pair that poisons catalysts or directs incoming nucleophiles to the wrong carbon.

Below are the three most common "Support Tickets" we receive, accompanied by root-cause analysis and validated recovery protocols.

🎫 Ticket #001: Regioselectivity Failure (C2 vs. C4 Mixtures)

User Report: "I am attempting an


 reaction on a 2,4-dihalopyridine. I need exclusive substitution at C4, but I am getting a 60:40 mixture of C2:C4 products."
Diagnosis: The Meisenheimer Trap

In


, the rate-determining step is the formation of the Meisenheimer Complex  (anionic intermediate).
  • C2 Attack: The negative charge delocalizes onto the electronegative Nitrogen (highly stabilized).

  • C4 Attack: The negative charge also delocalizes onto the Nitrogen (highly stabilized).

Because both intermediates are energetically similar, "standard" conditions often yield mixtures.[1][2] C4 is usually kinetically favored due to lower steric hindrance (flanking protons vs. lone pair repulsion at C2), but this is easily overridden by solvent effects or chelating nucleophiles.[1]

Resolution Protocol: The N-Oxide Activation Route

To force C2 selectivity, we must change the electronics of the ring. Converting pyridine to Pyridine-N-Oxide creates a dipole that makes C2 significantly more electrophilic than C4 while simultaneously coordinating the incoming nucleophile.[1][2]

Step-by-Step Protocol (C2-Selective Substitution)
  • Oxidation:

    • Dissolve substrate in DCM.[1][2] Add m-CPBA (1.1 equiv).[1][2]

    • Stir at RT for 4-12h. Monitor by TLC (N-oxides are much more polar/lower

      
      ).[1][2]
      
    • Why: The

      
       bond increases susceptibility to nucleophilic attack at C2 and C6.[1][2]
      
  • Substitution (

    
    ): 
    
    • React the N-oxide with your nucleophile (amine/alkoxide).[2]

    • Note: If the nucleophile is weak, use an activating agent like PyBroP or convert the N-oxide to a chloro-intermediate using

      
       (which chlorinates C2 exclusively).[1][2]
      
  • Deoxygenation (The Cleanup):

    • Dissolve the substituted N-oxide in EtOAc.[1][2]

    • Add

      
        (2.0 equiv) or Zn dust/NH4Cl .[1][2] Heat to reflux (60°C) for 2h.
      
    • Result: Restoration of the pyridine ring with the substituent locked at C2.

Visual Logic: Regioselectivity Decision Tree

Regioselectivity Start Target Position? C2 Target: C2 (Ortho) Start->C2 C4 Target: C4 (Para) Start->C4 C2_Strat Strategy: N-Oxide Activation (Increases C2 Electrophilicity) C2->C2_Strat C4_Strat Strategy: Steric Blocking or Kinetic Control C4->C4_Strat C2_Action 1. mCPBA Oxidation 2. Nucleophile Attack 3. PCl3 Reduction C2_Strat->C2_Action C4_Action 1. Use Bulky Nucleophile 2. Low Temp (0°C) 3. Non-polar Solvent C4_Strat->C4_Action

Caption: Decision matrix for selecting the correct activation strategy based on the target carbon.

🎫 Ticket #002: Catalyst Poisoning (Buchwald-Hartwig Stalls)[1][2]

User Report: "My


 failed, so I tried a Palladium-catalyzed coupling (Buchwald-Hartwig). The reaction turns black immediately and yields 0% product. The starting material is recovered."
Diagnosis: The Pyridine "Dead End"

The pyridine nitrogen lone pair is a competent


-donor. It binds to the unsaturated Pd(0) or Pd(II) species, displacing the phosphine ligands.[1] This creates a stable, unreactive Pd-Pyridine complex , effectively killing the catalytic cycle.[1]
Resolution Protocol: Ligand Overpowering

You cannot remove the nitrogen, so you must sterically crowd it out.[1] Using bulky, electron-rich biaryl phosphine ligands prevents the palladium from coordinating to the pyridine nitrogen.

Optimized System
ComponentRecommendationRationale
Pre-catalyst Pd-G3 or Pd-G4 (Buchwald precatalysts)Ensures rapid formation of the active

species without requiring reduction of Pd(II).[1][2]
Ligand BrettPhos (primary amines) or RuPhos (secondary amines)Extremely bulky.[1] Creates a "pocket" that fits the oxidative addition intermediate but rejects the pyridine nitrogen coordination.
Base LiHMDS or NaOtBu Soluble bases are preferred.[1][2] Avoid carbonate bases if the reaction is sluggish.
Solvent Dioxane or Toluene Avoid polar aprotic solvents (DMF/DMSO) which can stabilize the catalyst resting state too strongly.

🎫 Ticket #003: The "Halogen Dance" (The Migrating Substituent)[3]

User Report: "I treated 2-chloro-3-iodopyridine with LDA to lithiate at C4, followed by an electrophile quench. NMR shows the electrophile is at C4, but the Iodine moved to C2! What happened?"

Diagnosis: Thermodynamic Equilibration

You have triggered the Halogen Dance . When you lithiate a poly-halogenated pyridine, the initial kinetic lithiation (usually ortho to the directing group) is reversible.[1] The lithiated species can attack a bromine/iodine on a non-lithiated starting molecule, causing the halogen to "hop" to the more stable position (usually adjacent to the ring nitrogen or another stabilizing group).

Mechanism & Prevention

This is a race between your electrophile and the thermodynamic rearrangement.

The Mechanism:

  • Lithiation: Base removes H at C4 (Kinetic).[1][2]

  • Migration: The C4-Li species attacks the Iodine at C3 of a neighboring molecule.

  • Result: The Iodine moves to C4, and the Lithium moves to C3 (Thermodynamic sink).[1]

Prevention Protocol: The "Inverse Addition" Technique

To stop the dance, you must ensure the lithiated species never "sees" unreacted starting material.

  • Temperature: Cool the reaction to -78°C (strictly). The dance is temperature-dependent.[2]

  • Inverse Addition (Crucial):

    • Standard: Adding Base to Substrate -> High local concentration of Substrate -> Dance happens. [1][2]

    • Correct: Add Substrate to Base (slowly).[1][2]

    • By dripping the substrate into an excess of LDA, every molecule of substrate is instantly lithiated.[1] There is no "neutral" substrate remaining for the lithiated species to exchange halogens with.[1]

  • Quench Time: Minimize the time the lithiated species sits before adding the electrophile.

Visual Logic: The Halogen Dance Pathway

HalogenDance Substrate 3-Halo-Pyridine Kinetic Kinetic Lithiation (Li ortho to Halo) Substrate->Kinetic Base Base LDA (-78°C) Thermo Thermodynamic Product (Halogen Migrated) Kinetic->Thermo Slow Quench or Warm Up Product Desired C4-Substituted Product Kinetic->Product Fast Electrophile Trapping

Caption: The critical divergence between kinetic trapping and thermodynamic rearrangement (Halogen Dance).

📚 References & Authority

The protocols above are grounded in the following authoritative mechanistic studies:

  • Regioselectivity in Pyridines (

    
    ): 
    
    • Mechanism:[3][4][5][6][7][8][9] Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley, 2010.[1] (Definitive text on heterocyclic reactivity patterns).

    • N-Oxide Activation: Fagnou, K. et al. "Direct Arylation of Pyridine N-Oxides." J. Am. Chem. Soc.[1][2]2005 , 127, 18020.[1] [1]

  • Buchwald-Hartwig Coupling on Pyridines:

    • Catalyst Poisoning:[10] Paul, F.; Patt, J.; Hartwig, J. F.[1] "Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds." J. Am. Chem. Soc.[1][2][7]1994 , 116, 5969.[1] [1]

    • Ligand Solution: Surry, D. S.; Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1][2][5]2011 , 2, 27.

  • The Halogen Dance:

    • Mechanism:[3][4][5][6][7][8][9] Schlosser, M. "The Halogen Dance: A Dance of the Spirits." Angew.[1][2][11] Chem. Int. Ed.2005 , 44, 376.[1] [1]

    • Flow Chemistry Prevention: Schnürch, M. et al. "Halogen Dance Reactions in Continuous Flow."[1][2] Chem. Eur. J.[1][2][11]2022 , 28, e202202286.[1][11] [1]

Sources

identifying and minimizing off-target effects of N-cyclopentylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Off-Target Effects of N-cyclopentylpyridin-2-amine Derivatives Ticket ID: N-CPA-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1]

Introduction: The Scaffold Paradox

Welcome to the Technical Support Center. You are likely here because you are utilizing the N-cyclopentylpyridin-2-amine moiety as a hinge-binding pharmacophore in kinase inhibitor design, or as a core fragment in GPCR modulation.[1]

While this scaffold provides excellent ligand efficiency and robust hydrogen bonding (donor-acceptor motif) to the kinase hinge region, it introduces three distinct "bugs" into your drug discovery program:[1]

  • Kinase Promiscuity: The 2-aminopyridine core is a "privileged structure" that inherently binds multiple kinases (e.g., CDKs, GSK3, VEGFR).[1]

  • Metabolic Instability: The cyclopentyl ring is a lipophilic "soft spot" for CYP3A4-mediated hydroxylation.[1]

  • hERG Liability: The combination of a basic amine and a lipophilic cycle increases the risk of QT prolongation.

This guide provides the troubleshooting protocols to identify these issues and the medicinal chemistry patches to resolve them.

Module 1: Kinase Selectivity Troubleshooting

Issue: "My compound inhibits the intended target (e.g., CDK4) but also hits off-targets like GSK3 and VEGFR2."

Root Cause Analysis: The 2-aminopyridine motif binds to the ATP-binding pocket via a bidentate hydrogen bond.[1] The pyridine nitrogen accepts a proton from the backbone amide (hinge), and the exocyclic amino group donates a proton to the backbone carbonyl. Because this motif is conserved across the kinome, your compound lacks discriminatory elements.[1]

Troubleshooting Protocol 1.1: The Gatekeeper Scan

Step 1: In Silico Docking Verification Before synthesis, dock your ligand into the crystal structures of your target and your top 3 feared off-targets.[1]

  • Check: Does your target have a small gatekeeper residue (Thr, Ala) while the off-target has a large one (Phe, Met)?

  • Action: If yes, exploit this space.

Step 2: The "Bump" Strategy (Steric Clashing) Modify the pyridine ring (positions 3, 4, or 5) or the cyclopentyl ring to introduce steric bulk that clashes with the off-target's larger gatekeeper residue.[1]

Step 3: Wet-Lab Profiling Do not rely on single-point assays.[1]

  • Protocol: Run a KinomeScan (Kd) or ScanMAX panel at 1 µM.[1]

  • Acceptance Criteria: Selectivity Score (S(35)) < 0.2 (hits <35% of kinases tested).[1]

Visual Logic: Selectivity Optimization

KinaseSelectivity Start Issue: High Promiscuity Analyze Analyze Gatekeeper Residues (Target vs. Off-Target) Start->Analyze Decision Is Target Gatekeeper Smaller? Analyze->Decision Strategy1 Strategy A: The 'Bump' Approach Add bulk to Pyridine C3/C5 Decision->Strategy1 Yes Strategy2 Strategy B: Vector Extension Grow from Cyclopentyl Ring Decision->Strategy2 No (Target GK is large) Validation Execute KinomeScan (Kd) Strategy1->Validation Strategy2->Validation Result Selectivity Score S(35) < 0.2 Validation->Result

Caption: Workflow for exploiting gatekeeper residue differences to improve N-cyclopentylpyridin-2-amine selectivity.

Module 2: Metabolic Stability (The Cyclopentyl Liability)

Issue: "Compound is cleared rapidly in human liver microsomes (HLM). T < 15 minutes."

Root Cause Analysis: The cyclopentyl ring is lipophilic (


 rich). CYP450 enzymes (specifically CYP3A4) prefer to oxidize accessible, electron-rich C-H bonds.[1] The cyclopentyl ring acts as a "grease ball" that attracts CYPs, leading to hydroxylation at the C2 or C3 positions of the ring.
Troubleshooting Protocol 2.1: Metabolic Soft Spot Identification

Step 1: Metabolite ID (MetID) Incubate compound (10 µM) with HLM + NADPH for 60 mins.[1] Analyze via LC-MS/MS.

  • Observation: Mass shift of +16 Da (Hydroxylation) or -2 Da (Desaturation).[1]

  • Location: If fragmentation shows the pyridine is intact, the oxidation is on the cyclopentyl ring.

Step 2: The Deuterium Switch (Validation) Synthesize the


-cyclopentyl analog.
  • Test: Re-run HLM stability.

  • Result: If T

    
     doubles, the ring is the primary soft spot. (Note: Deuterium is rarely a final drug solution due to cost, but it validates the location).[1]
    

Step 3: Chemical Hardening (Resolution) Replace the metabolic soft spot with electron-withdrawing groups to reduce CYP affinity.[1]

Modification StrategyEffect on MetabolismEffect on Potency
Fluorination (F) Blocks H-abstraction (C-F bond is strong).[1] Reduces lipophilicity.[1][2][3]Neutral/Positive (Dipole interactions)
Oxetane Replacement Replaces -CH2- with -O-.[1] Drastically lowers LogD.[1]Variable (Changes shape)
Gem-dimethyl Steric block of approaching CYP heme.[1]Neutral

Module 3: Safety Pharmacology (hERG & Toxicity)

Issue: "hERG inhibition IC is < 10 µM. Risk of QT prolongation."

Root Cause Analysis: The hERG potassium channel pore binds molecules with two features:

  • Basic Amine: The pyridyl-amine nitrogen is basic (pKa ~6-7).[1]

  • Lipophilic Tail: The cyclopentyl group fits into the hydrophobic pockets of the hERG pore. This scaffold is a "privileged structure" for hERG blockade, which is a major safety liability.[1]

Troubleshooting Protocol 3.1: The Lipophilicity/Basicity Balance

Step 1: Calculate LogD and pKa

  • Target: LogD

    
     < 3.0 and pKa < 6.0.[1]
    
  • Current State: N-cyclopentylpyridin-2-amine often has LogD > 3.5.[1]

Step 2: The Zwitterion Strategy Introduce a polar group to the cyclopentyl ring or the pyridine to lower the net lipophilicity without destroying the hinge binding.

  • Action: Add a carboxylic acid (or bioisostere like tetrazole) to the tail. This creates a zwitterion at physiological pH, which is usually excluded from the hERG pore.

Step 3: Automated Patch Clamp Do not rely on displacement assays (e.g., radioligand binding) alone, as they miss allosteric modulators.[1]

  • Protocol: QPatch or SyncroPatch (Automated Electrophysiology).[1]

  • Threshold: Safety margin > 30x (hERG IC

    
     / C
    
    
    
    ).
Visual Logic: Metabolic & Safety Optimization

OptimizationWorkflow Scaffold N-cyclopentylpyridin-2-amine (Lead) Problem1 High Clearance (CYP3A4) Scaffold->Problem1 Problem2 hERG Blockade (QT Risk) Scaffold->Problem2 Sol1 Fluorination of Ring (Block Metabolism) Problem1->Sol1 MetID confirms ring ox. Sol2 Reduce Lipophilicity (LogD < 3) Problem2->Sol2 Lower lipophilicity Final Optimized Candidate (Safe & Stable) Sol1->Final Sol2->Final

Caption: Parallel optimization pathways for resolving metabolic instability and hERG toxicity.

Frequently Asked Questions (FAQ)

Q: Can I replace the cyclopentyl ring with a phenyl ring to improve stability? A: Proceed with caution. While a phenyl ring removes the aliphatic oxidation liability, it flattens the molecule and significantly increases


-

stacking potential.[1] This often increases promiscuity (hitting more kinases) and worsens solubility.[1] A saturated heterocycle (like tetrahydropyran) is usually a better bioisostere than a phenyl ring [1].[1]

Q: My compound causes seizures in mice. Is this the scaffold? A: It is possible. Simple aminopyridines (like 4-aminopyridine) are potassium channel blockers used to treat multiple sclerosis but have a narrow therapeutic index regarding seizures.[1] Ensure you screen against a panel of voltage-gated ion channels (Nav, Kv) early.[1] N-substitution (like your cyclopentyl group) usually mitigates this, but high CNS exposure + off-target ion channel activity can trigger convulsions [2].[1]

Q: The pyridine nitrogen is oxidizing to an N-oxide.[1] Does this matter? A: Yes. Pyridine N-oxides are often dead metabolites for kinase activity (loss of the H-bond acceptor capability).[1] However, they can be chemically reactive or reduced back to the parent drug in vivo, complicating PK/PD modeling.[1] If N-oxidation is a major pathway, consider adding an electron-withdrawing group (e.g., -CF3, -CN) adjacent to the nitrogen to reduce its nucleophilicity.[1]

References

  • Vertex Pharmaceuticals. (2004).[1] Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel.[1] Journal of Medicinal Chemistry.

  • National Toxicology Program. (2005).[1] NTP Technical Report on the Toxicity Studies of 2-Aminopyridine. National Institutes of Health.

  • Drug Hunter. (2024).[1][2] Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. Drug Hunter Coffee Chat.

  • Hypha Discovery. (2020).[1] Metabolism of cycloalkyl groups in drug design. Hypha Discovery Blogs.

  • MDPI. (2022).[1] High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Biology. [1][4]

Sources

optimizing incubation times for N-cyclopentylpyridin-2-amine in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Cell Culture Incubation Optimization | Tier: Advanced Technical Support[1]

Executive Summary: The Chemical "Personality" of Your Compound

N-cyclopentylpyridin-2-amine is not just a passive solute; it is a lipophilic, secondary aminopyridine .[1] Understanding its physicochemical behavior is the prerequisite to optimizing your incubation times.

  • Lipophilicity (LogP ~2.5): The cyclopentyl group drives rapid membrane permeation.[1] You should expect intracellular equilibrium within minutes to hours, not days.[1]

  • Basicity (pKa ~6.8 - 7.2): This molecule is a candidate for lysosomal trapping .[1] In acidic organelles (pH ~4.5), it becomes protonated and trapped.[1]

    • Implication: Long incubations (>24h) may lead to artificial accumulation in lysosomes (vacuolization) rather than target engagement in the cytosol or nucleus.[1]

This guide helps you distinguish between kinetic uptake failures and metabolic/toxicity limits .[1]

Troubleshooting & FAQs
Category A: Early Time Points (0 – 4 Hours) [1]

Q: "I see no target inhibition at 1 hour, even though the compound should be cell-permeable. Should I increase the concentration?" A: Do not increase concentration yet. The issue is likely protein binding or equilibration lag , not permeability.

  • The Mechanism: While the cyclopentyl group aids entry, high Fetal Bovine Serum (FBS) content (10%) can sequester lipophilic amines.

  • The Fix:

    • Perform a "Serum Shift" assay: Compare activity in 1% FBS vs. 10% FBS at 1 hour.[1]

    • If activity restores at 1% FBS, your compound is binding albumin.[1] You must extend incubation to 4–6 hours to allow the free fraction to equilibrate with the intracellular compartment.

Q: "My cells look stressed (rounding up) immediately after adding the compound." A: This is likely solvent shock , not compound toxicity.[1]

  • The Mechanism: N-cyclopentylpyridin-2-amine is hydrophobic.[1] If you dissolve it in 100% DMSO and pipette directly into the media, it may precipitate locally or cause a DMSO "hotspot" before dispersing.

  • The Fix:

    • Prepare a 10x intermediate dilution in culture media before adding to cells.[1]

    • Ensure final DMSO concentration is <0.5% (v/v).[1]

Category B: Late Time Points (24 – 72 Hours) [1][2]

Q: "The IC50 shifts dramatically between 24 and 48 hours. Which data point is real?" A: Both are real, but they measure different things.[1]

  • 24 Hours: Measures Target Engagement . If your mechanism is kinase inhibition or receptor blockade, this is your primary readout.[1]

  • 48+ Hours: Measures Phenotypic Consequence (e.g., apoptosis, proliferation arrest) OR Compound Instability .[1]

  • Decision Rule: If the compound loses potency at 48h (IC50 increases), it is likely being metabolized (oxidative dealkylation of the cyclopentyl group). If it gains potency (IC50 decreases), you are observing cumulative toxicity or slow-onset cell death.[1]

Q: "I see cytoplasmic vacuolization after 48 hours. Is this autophagy?" A: Likely not. This is classic Lysosomotropism (Cationic Amphiphilic Drug effect).[1]

  • The Mechanism: The basic amine enters the lysosome, gets protonated, and cannot leave. Water follows osmotically, swelling the lysosome.

  • The Fix: This is an artifact. Limit incubation to <24 hours for mechanistic studies. If long-term incubation is required, validate that the vacuolization is not cytotoxic using an LDH release assay.[1]

Optimization Protocols
Protocol A: The "Time-to-Steady-State" Assay

Objective: Determine the minimum time required for maximal intracellular concentration.[1]

Reagents:

  • N-cyclopentylpyridin-2-amine (Test Compound)[1][3]

  • Target cells (e.g., HEK293, HeLa)[1]

  • LC-MS/MS grade Methanol/Water[1]

Workflow:

  • Seed Cells: 6-well plates, 80% confluency.

  • Dose: Add compound at 1 µM (fixed concentration).

  • Harvest Timepoints: 15 min, 30 min, 1h, 2h, 4h, 8h.

  • Extraction:

    • Aspirate media.[1][4]

    • Wash 2x with ice-cold PBS (Critical: removes extracellular bound drug).[1]

    • Add 300 µL ice-cold Methanol (lyses cells and precipitates proteins).[1]

    • Centrifuge (14,000 x g, 10 min). Collect supernatant for LC-MS.

  • Analysis: Plot [Intracellular Concentration] vs. Time.

    • Optimal Incubation Time = The point where the curve plateaus.

Protocol B: The "Washout" Reversibility Test

Objective: Determine if the compound binds covalently or is trapped.

  • Pulse: Incubate cells with IC90 concentration for 2 hours .

  • Wash: Remove media, wash 3x with warm PBS.[1]

  • Chase: Add fresh compound-free media.

  • Readout: Measure target activity (e.g., phosphorylation status) at 0h, 2h, and 4h post-wash.[1]

    • Result: If activity remains inhibited after 4h washout, the compound is irreversible or deeply trapped (slow off-rate).[1]

Visualizing the Decision Matrix

Use the following logic flow to select your incubation time based on your specific biological question.

IncubationLogic Start Start: Define Assay Goal Q_Type What is the Readout? Start->Q_Type Signaling Target Signaling (Phosphorylation, Ca2+ flux) Q_Type->Signaling Mechanistic Phenotype Cell Phenotype (Viability, Apoptosis) Q_Type->Phenotype Functional Check_Sol Check Solubility (Is it precipitating?) Signaling->Check_Sol Long_Inc Long Incubation (24 - 72 Hours) Phenotype->Long_Inc Short_Inc Short Incubation (1 - 4 Hours) Check_Sol->Short_Inc Soluble Optimum_Sig OPTIMAL: 2-4 Hours (Avoids metabolism) Short_Inc->Optimum_Sig Trap_Check Check Lysosomal Trapping (Vacuoles?) Long_Inc->Trap_Check Trap_Check->Optimum_Sig High Toxicity/Artifacts Optimum_Pheno OPTIMAL: 48 Hours (Refresh media at 24h) Trap_Check->Optimum_Pheno No Toxicity

Caption: Decision matrix for N-cyclopentylpyridin-2-amine incubation. Blue nodes indicate decision points; Green/Red nodes indicate final optimized timeframes.

Data Summary: Reference Parameters
ParameterValue (Approx)Biological Implication
LogP 2.5 – 3.0High membrane permeability.[1] Rapid uptake (<1h).
pKa (Pyridine N) ~6.8Potential for lysosomal accumulation in long assays.[1]
Protein Binding ModerateSerum shift may occur; 10% FBS slows effective uptake.[1]
Solubility (aq) LowRisk of precipitation >50 µM in PBS.[1] Use DMSO stocks.[1]
Metabolic Liability HighCyclopentyl group is prone to oxidative metabolism (CYP450) >24h.[1]
References
  • Physicochemical Properties of Aminopyridines

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 40548967, N-cyclopentylpyridin-2-amine.[1]

    • URL:[Link][1]

  • Lysosomotropism in Cell Culture

    • Source: Nadanaciva, S., et al. (2011).[1] "Assessment of Drug-Induced Lysosomal Impairment in Cell Culture." Toxicology in Vitro. (Explains the mechanism of basic amine trapping).

    • URL:[Link]

  • Optimization of Small Molecule Incubation

    • Source: Assay Guidance Manual (NIH).[1] "In Vitro Cell Viability and Cytotoxicity Assays."

    • URL:[Link]

  • Aminopyridine Scaffold Bioactivity

    • Source: ResearchGate (2025).[1][5] "Chemical Properties and Biological Activities of Cyclopentenediones and Pyridine Derivatives."

    • URL:[Link][1]

Sources

Technical Support Center: Synthesis of N-Cyclopentylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-cyclopentylpyridin-2-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of N-cyclopentylpyridin-2-amine.

Q1: What are the primary synthetic routes for preparing N-cyclopentylpyridin-2-amine at a laboratory and industrial scale?

There are two principal methods for synthesizing N-cyclopentylpyridin-2-amine:

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical and often cost-effective method involving the direct reaction of a 2-halopyridine (typically 2-chloropyridine or 2-fluoropyridine) with cyclopentylamine. The reaction is typically conducted at elevated temperatures and may require a strong base.[1][2][3] Given the higher reactivity of 2-fluoropyridine, it often allows for milder reaction conditions compared to 2-chloropyridine.[2]

  • Buchwald-Hartwig Amination: This is a modern, palladium-catalyzed cross-coupling reaction between a 2-halopyridine (commonly 2-chloropyridine or 2-bromopyridine) and cyclopentylamine. This method is known for its high efficiency and broad functional group tolerance, often proceeding under milder conditions than SNAr.[4] However, catalyst cost and removal of residual palladium are key considerations for scale-up.

Q2: Which starting 2-halopyridine is recommended for scale-up?

The choice of 2-halopyridine depends on a balance of reactivity, cost, and reaction conditions:

  • 2-Fluoropyridine: Offers the highest reactivity for SNAr, potentially allowing for lower reaction temperatures and shorter reaction times. However, it is generally more expensive than its chloro-counterpart.

  • 2-Chloropyridine: This is the most common and cost-effective starting material. For SNAr, it requires more forcing conditions (higher temperatures). It is also a suitable substrate for Buchwald-Hartwig amination.

  • 2-Bromopyridine: While highly reactive in Buchwald-Hartwig amination, its higher cost often makes it less favorable for large-scale production unless specific reactivity is required.

Q3: What are the critical safety considerations when scaling up this synthesis?

  • Exothermic Reactions: Both SNAr and Buchwald-Hartwig reactions can be exothermic. On a large scale, proper thermal management is crucial to prevent runaway reactions. A thorough calorimetric study (e.g., using a reaction calorimeter) is recommended before proceeding to pilot scale.

  • Pressure Build-up: When using volatile reagents like cyclopentylamine at elevated temperatures in a sealed reactor, significant pressure can build up. Ensure the reactor is appropriately rated for the anticipated pressure.

  • Reagent Handling: Cyclopentylamine is a flammable and corrosive liquid. 2-halopyridines can be toxic. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-transfer systems) are mandatory.

  • Palladium Catalysts: Some palladium compounds and phosphine ligands used in Buchwald-Hartwig amination can be pyrophoric or toxic. Handle with care under an inert atmosphere.

Troubleshooting Guide: From Lab to Pilot Plant

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis and scale-up of N-cyclopentylpyridin-2-amine.

Issue 1: Low or Stalled Reaction Conversion

Q: My reaction is showing low conversion of the 2-halopyridine starting material. What are the potential causes and how can I improve the yield?

A: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters. The cause depends heavily on the synthetic route chosen.

Troubleshooting Workflow for Low Conversion

start Low Conversion Issue route Which Synthetic Route? start->route snar S-N-Ar Route route->snar S-N-Ar buchwald Buchwald-Hartwig Route route->buchwald Buchwald-Hartwig snar_q1 Is Temperature Sufficiently High? snar->snar_q1 buchwald_q1 Is the Catalyst Active? buchwald->buchwald_q1 snar_a1 Increase temperature incrementally. Monitor for impurity formation. snar_q1->snar_a1 No snar_q2 Is the Base Strong Enough or Sufficient? snar_q1->snar_q2 Yes snar_a2 Consider stronger bases (e.g., NaOtBu, K2CO3). Ensure at least 2 eq. of amine or 1 eq. of a non-nucleophilic base. snar_q2->snar_a2 No snar_q3 Is Moisture Present? snar_q2->snar_q3 Yes snar_a3 Use anhydrous solvents and reagents. snar_q3->snar_a3 Yes buchwald_a1 Use fresh catalyst/ligand. Ensure inert atmosphere (O2 deactivates Pd(0)). buchwald_q1->buchwald_a1 No buchwald_q2 Is the Base Correct? buchwald_q1->buchwald_q2 Yes buchwald_a2 NaOtBu, K3PO4, or Cs2CO3 are common. Base strength can significantly impact rate. buchwald_q2->buchwald_a2 No buchwald_q3 Is the Ligand Appropriate? buchwald_q2->buchwald_q3 Yes buchwald_a3 Sterically hindered biarylphosphine ligands are often required. Screen different ligands (e.g., XPhos, RuPhos). buchwald_q3->buchwald_a3 No

Caption: Decision tree for troubleshooting low reaction conversion.

For SNAr Reactions:

  • Insufficient Temperature: The activation energy for SNAr on an electron-rich ring like pyridine can be high. If using 2-chloropyridine, temperatures in the range of 120-180 °C are often necessary.

  • Inadequate Base: The reaction generates HCl (or HF), which will protonate the cyclopentylamine nucleophile, rendering it inactive. You need a base to neutralize this acid. You can use an excess of cyclopentylamine (2-3 equivalents) to act as both the nucleophile and the base, or a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃.

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are generally effective as they can stabilize the charged Meisenheimer intermediate.

For Buchwald-Hartwig Reactions:

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent and reagents before use.

  • Incorrect Base: The choice of base is critical and often depends on the specific ligand and substrate. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used.

  • Ligand Selection: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging substrates, sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote efficient reductive elimination.

Issue 2: Formation of Significant Impurities

Q: My reaction produces the desired product, but I'm struggling with a persistent impurity. How can I identify and minimize it?

A: Impurity formation is a major hurdle in scaling up, affecting yield, purification costs, and final product quality.

Common Impurities and Mitigation Strategies

ImpurityProbable CauseProposed Solution
Bis-amination Product Reaction of the product with another molecule of 2-halopyridine. More common in Buchwald-Hartwig reactions.Use a slight excess (1.1-1.2 eq.) of cyclopentylamine. Control the reaction temperature and time carefully.
Hydrolysis of Halopyridine Presence of water in the reaction mixture, especially at high temperatures with a strong base.Use anhydrous solvents and reagents. Ensure the reactor is dry before starting.
Unreacted Starting Material Incomplete reaction (see Issue 1).Re-evaluate reaction conditions (temperature, time, catalyst loading).
Ligand-derived Impurities Degradation of the phosphine ligand (e.g., oxidation to phosphine oxide) in Buchwald-Hartwig reactions.Maintain a strict inert atmosphere. Use high-purity ligands.
Issue 3: Challenges with Product Isolation and Purification

Q: The reaction works, but isolating the pure N-cyclopentylpyridin-2-amine is difficult on a larger scale. What are some scalable purification strategies?

A: Moving away from laboratory-scale chromatography is essential for efficient scale-up.

  • Acid-Base Extraction: N-cyclopentylpyridin-2-amine is a basic compound. A common and effective workup involves:

    • Diluting the reaction mixture with a water-immiscible solvent (e.g., toluene, MTBE).

    • Washing with water to remove inorganic salts.

    • Extracting the product into an aqueous acidic solution (e.g., 1-2 M HCl). This will protonate the product, making it water-soluble, while non-basic organic impurities remain in the organic layer.

    • Separating the aqueous layer and then basifying it (e.g., with NaOH) to a pH > 10 to deprotonate the product.

    • Extracting the free-base product back into a fresh organic solvent.

    • Washing the final organic layer with brine, drying, and concentrating to yield the purified product.

  • Crystallization/Salt Formation: If the product is a solid, direct crystallization from an appropriate solvent system can be highly effective. Alternatively, forming a crystalline salt (e.g., hydrochloride or succinate) can be an excellent method for purification and handling. The salt can be isolated by filtration and then converted back to the free base if required.

  • Distillation: N-cyclopentylpyridin-2-amine has a relatively high boiling point, but vacuum distillation can be a viable option for purification, especially to remove less volatile impurities.

General Workflow for Product Isolation

start Crude Reaction Mixture quench Quench Reaction (e.g., with water) start->quench phase_split Phase Separation (Organic/Aqueous) quench->phase_split organic_path Organic Layer phase_split->organic_path aqueous_path Aqueous Layer (Waste) phase_split->aqueous_path acid_extraction Acidic Wash / Extraction (e.g., 1M HCl) organic_path->acid_extraction organic_impurities Organic Layer (Non-basic impurities) acid_extraction->organic_impurities aqueous_product Aqueous Layer (Protonated Product) acid_extraction->aqueous_product basify Basify Aqueous Layer (e.g., NaOH to pH > 10) aqueous_product->basify back_extraction Extract with Organic Solvent (e.g., Toluene, MTBE) basify->back_extraction final_organic Final Organic Layer (Product) back_extraction->final_organic final_aqueous Aqueous Layer (Waste) back_extraction->final_aqueous dry_concentrate Dry & Concentrate final_organic->dry_concentrate final_product Isolated Product dry_concentrate->final_product

Caption: Scalable acid-base extraction workflow for purification.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: SNAr Synthesis (Kilogram Scale)

Objective: To synthesize N-cyclopentylpyridin-2-amine from 2-chloropyridine.

Materials:

  • 2-Chloropyridine (1.0 eq.)

  • Cyclopentylamine (2.5 eq.)

  • Toluene (5-10 volumes)

  • Potassium Carbonate (K₂CO₃) (1.5 eq.)

  • Deionized Water

  • 1M Hydrochloric Acid

  • 6M Sodium Hydroxide

Procedure:

  • Reaction Setup: To a clean, dry, appropriately sized reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, charge toluene, 2-chloropyridine, cyclopentylamine, and potassium carbonate.

  • Reaction: Heat the mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC). The reaction is typically complete in 12-24 hours.

  • Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separation funnel or a vessel suitable for liquid-liquid extraction. Separate the organic layer.

  • Purification (Acid-Base Wash):

    • Extract the organic layer with 1M HCl.

    • Combine the acidic aqueous layers.

    • Slowly add 6M NaOH to the aqueous layer with cooling until the pH is > 10.

    • Extract the product with fresh toluene.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-cyclopentylpyridin-2-amine.

Protocol 2: Buchwald-Hartwig Amination (Gram Scale)

Objective: To synthesize N-cyclopentylpyridin-2-amine using a palladium catalyst.

Materials:

  • 2-Chloropyridine (1.0 eq.)

  • Cyclopentylamine (1.2 eq.)

  • Pd₂(dba)₃ (0.01 eq., 1 mol%)

  • XPhos (0.02 eq., 2 mol%)

  • Sodium tert-butoxide (1.4 eq.)

  • Anhydrous Toluene (10 volumes)

Procedure:

  • Inert Atmosphere: The entire procedure must be carried out under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To a dry Schlenk flask or reactor, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide. Evacuate and backfill with inert gas three times.

  • Reagent Addition: Add anhydrous toluene, followed by 2-chloropyridine and cyclopentylamine via syringe.

  • Reaction: Heat the mixture to 90-100 °C with stirring. Monitor the reaction progress by TLC, GC, or LC-MS. The reaction is typically complete in 2-8 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with toluene.

    • The resulting filtrate can be purified using the acid-base extraction method described in Protocol 1.

References

  • Buchwald-Hartwig Amination Overview. Wikipedia. [Link]

  • Sustainable Palladium-Catalyzed Aminations. PMC.[Link]

  • Amination of Heteroaryl Chlorides. PMC.[Link]

  • Nucleophilic Aromatic Substitution on Pyridines. YouTube.[Link]

  • C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society.[Link]

  • SNAr Reactions of Pi-Deficient Aromatic Rings. YouTube.[Link]

Sources

Technical Support Center: Optimizing Permeability of N-cyclopentylpyridin-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PERM-NCP-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary & Diagnostic Overview

User Issue: You are observing poor cell permeability in a lead series based on the N-cyclopentylpyridin-2-amine scaffold. Despite a calculated LogP (~2.[1]4) that falls within the "sweet spot" for passive diffusion, the compound shows poor apical-to-basolateral flux (


) in Caco-2 or PAMPA assays.

Root Cause Analysis: The 2-aminopyridine moiety is a classic "medicinal chemistry chameleon." While the cyclopentyl group provides necessary lipophilicity, the 2-aminopyridine core typically has a pK


 between 6.7 and 7.2 .
  • The Trap: At physiological pH (7.4), a significant fraction of your molecule is likely protonated (cationic).

  • The Consequence: Charged species permeate lipid bilayers 100–1000x slower than neutral species. Additionally, the pyridine nitrogen is a hydrogen bond acceptor (HBA) and the amine is a donor (HBD), creating a "sticky" polar surface that may interact with the membrane interface or efflux transporters.

Diagnostic Workflow (Troubleshooting)

Before synthesizing new analogs, run this diagnostic logic to pinpoint the exact barrier.

DiagnosticTree Start Start: Low Permeability Observed CheckSolubility Step 1: Check Kinetic Solubility (Is the compound precipitating?) Start->CheckSolubility CheckPAMPA Step 2: Run PAMPA at pH 7.4 CheckSolubility->CheckPAMPA Clear Solution SolubilityIssue Issue: Solubility Limited Action: Formulation/Salt Screen CheckSolubility->SolubilityIssue Turbid/Precipitate CheckEfflux Step 3: Run Caco-2 +/- Verapamil CheckPAMPA->CheckEfflux High Flux IonizationIssue Issue: Ionization Limited (High pKa) CheckPAMPA->IonizationIssue Low Flux EffluxIssue Issue: P-gp Efflux (Active Transport) CheckEfflux->EffluxIssue Ratio B-A/A-B > 2.0 LipophilicityIssue Issue: Low Lipophilicity (Low LogD) CheckEfflux->LipophilicityIssue Ratio < 2.0 but Low Flux

Figure 1: Diagnostic decision tree to isolate solubility, ionization, or efflux as the primary permeability barrier.

Chemical Optimization Strategies (The "Hardware" Fix)

If your diagnostic points to Ionization (Step 2 above), your goal is to lower the pK


 of the pyridine nitrogen to < 6.0, ensuring the molecule is neutral at pH 7.4.
Strategy A: Fluorination (The "Electronic Brake")

Substituting hydrogen with fluorine on the pyridine ring exerts a strong electron-withdrawing inductive effect (-I), reducing the electron density on the ring nitrogen. This lowers the pK


 without significantly adding bulk.
ModificationApprox. pK

Shift
Effect on PermeabilityMechanism
Unsubstituted ~6.86Baseline~20-30% ionized at pH 7.4.
3-Fluoro -2.0 to -2.5 unitsHigh Increase Lowers pK

to ~4.5. Molecule is 99.9% neutral at pH 7.4.
4-Fluoro -1.0 to -1.5 unitsModerate IncreaseLowers pK

to ~5.5.
5-Fluoro -1.0 to -1.5 unitsModerate IncreaseLowers pK

to ~5.5.
6-Fluoro VariableVariableCan introduce steric clashes with the amine linker.

Recommendation: Prioritize 3-fluoropyridine or 5-fluoropyridine analogs. The 3-position is often electronically superior for pK


 modulation but check for steric interference with the cyclopentyl amine.
Strategy B: Bioisosteric Replacement

If fluorination is insufficient, replace the pyridine core with a diazine (pyrimidine or pyrazine). The second nitrogen acts as an electron sink, drastically lowering the pK


 of the first nitrogen.
  • Pyridine (pK

    
     ~6.[2]9) 
    
    
    
    Pyrimidine (pK
    
    
    ~1.3):
    This ensures the molecule is neutral, but be warned: it significantly reduces lipophilicity (LogP drops), which might require adding lipophilic groups elsewhere to compensate.

Prodrug & Formulation Strategies (The "Software" Fix)

If the chemical structure cannot be altered due to binding requirements (e.g., the pyridine nitrogen is essential for a hinge interaction in a kinase), use a prodrug strategy.

Strategy C: N-Acylation (Transient Masking)

The secondary amine (NH) is a hydrogen bond donor. Masking it reduces the Polar Surface Area (PSA).

  • Carbamate Prodrugs: Convert the secondary amine to a carbamate (

    
    ).
    
    • Mechanism:[3] Increases LogP and removes the H-bond donor.

    • Activation: Hydrolyzed by carboxylesterases (CES1/CES2) in the liver or plasma to release the active parent.

  • N-Acyloxymethyl: A "soft" alkylation that spontaneously hydrolyzes at physiological pH or via enzymatic cleavage.

Experimental Protocols

Protocol 1: pH-Dependent PAMPA (To confirm pKa hypothesis)

Purpose: To verify if ionization is the rate-limiting step.

  • Preparation: Prepare 10 mM stock of N-cyclopentylpyridin-2-amine in DMSO.

  • Donor Plate: Prepare two buffers:

    • Buffer A: PBS adjusted to pH 7.4 .

    • Buffer B: PBS adjusted to pH 9.0 (Ensure compound stays soluble; use cosolvent if needed).

  • Membrane: Coat the PVDF filter of the donor plate with 4 µL of 1% Lecithin in Dodecane.

  • Execution:

    • Add compound to Donor wells (final conc 10 µM).

    • Incubate for 4 hours at room temperature.

    • Measure concentration in Acceptor wells via LC-MS/MS.

  • Interpretation:

    • If

      
       at pH 9.0 >> 
      
      
      
      at pH 7.4, your issue is ionization . Use Strategy A (Fluorination) .
    • If

      
       is low at both pH levels, your issue is intrinsic lipophilicity  or molecular size .
      
Protocol 2: Caco-2 Efflux Assay (To check for P-gp)

Purpose: To determine if the compound is being pumped out of the cell.

  • Setup: Culture Caco-2 cells on Transwell inserts for 21 days.

  • Conditions:

    • A->B: Apical (pH 6.5) to Basolateral (pH 7.4).

    • B->A: Basolateral (pH 7.4) to Apical (pH 6.5).

  • Inhibitor: Run a parallel set of wells with Verapamil (50 µM) or Cyclosporin A (10 µM) .

  • Calculation:

    • Efflux Ratio (ER) =

      
      .
      
  • Interpretation:

    • ER > 2.0: Significant efflux. The compound is a P-gp substrate.

    • Action: If Verapamil reduces ER to ~1.0, confirm P-gp liability. Consider N-methylation or backbone modification to disrupt P-gp binding.

Frequently Asked Questions (FAQs)

Q: Why does my compound show good solubility but zero permeability? A: This is the classic "Ionization Trap." Your compound is likely highly soluble because it is ionized (cationic) at pH 7.4. A charged molecule is happy in water but hates the lipid membrane. Check the pK


.

Q: Will adding a methyl group to the amine (N-methyl-N-cyclopentyl) help? A: It depends. N-methylation removes a Hydrogen Bond Donor (good for permeability) but often increases the basicity of the pyridine nitrogen (bad for permeability) due to inductive electron donation. It also introduces a steric clash that might twist the ring system. Fluorination of the ring is usually a safer bet for permeability.

Q: Can I use a formulation fix instead of changing the chemistry? A: Only if the issue is solubility (limited by the Unstirred Water Layer). If the issue is membrane permeation (intrinsic permeability), formulation (like cyclodextrins) will only help get the drug to the membrane, not through it. For intrinsic permeability issues, you must modify the chemistry or use a prodrug.

References

  • Albert, A., et al. (1948). "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society, 2240-2249.[4] Link

  • Purser, S., et al. (2008).[5] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State."[6] Wiley-Interscience. (Textbook reference for PAMPA/pKa theory).

  • Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier.
  • Meanwell, N. A. (2018).[7] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Validation & Comparative

Comparative Guide: N-cyclopentylpyridin-2-amine Scaffold vs. Established H4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyclopentylpyridin-2-amine represents a critical structural scaffold within the 2-aminopyridine/pyrimidine class of Histamine H4 Receptor (H4R) antagonists. Unlike the "gold standard" reference ligand JNJ-7777120 (an indole-carboxamide), this scaffold utilizes a distinct chemotype that offers unique opportunities for optimizing pharmacokinetic properties, particularly in reducing the metabolic instability often associated with indole-based ligands.

This guide analyzes the N-cyclopentylpyridin-2-amine moiety not merely as a standalone compound, but as the pharmacophoric core for a generation of optimized antagonists (e.g., JNJ-39758979, INCB38579). We compare its structural logic, binding kinetics, and functional efficacy against established alternatives.

Mechanistic Foundation & Structural Logic

The Binding Pocket Interaction

The H4 receptor, a G Protein-Coupled Receptor (GPCR), possesses a key aspartic acid residue (Asp94 or D3.32 ) in the third transmembrane domain. This residue is the "anchor" for histamine binding.

  • N-cyclopentylpyridin-2-amine (The Scaffold): The 2-amino group on the pyridine ring functions as a proton donor/acceptor system that mimics the imidazole ring of histamine, forming a salt bridge or hydrogen bond with Asp94. The cyclopentyl group acts as a hydrophobic shield, filling the lipophilic accessory pocket to displace the receptor's transmembrane helices, locking it in an inactive conformation (Inverse Agonism/Antagonism).

  • JNJ-7777120 (The Reference): Uses an indole nitrogen for the anchor interaction.[1][2] While highly potent, the indole core is susceptible to oxidative metabolism.

  • Thioperamide (The Non-Selective): Binds H3 and H4; lacks the specific hydrophobic fit required for high H4 selectivity.

Signaling Pathway Interference

H4R signaling is "biased," meaning ligands can selectively block G-protein pathways while sparing or activating


-arrestin pathways.

H4R_Signaling H4R H4 Receptor (Inactive State) G_Protein Gαi/o Protein H4R->G_Protein Blocks Activation Arrestin β-Arrestin2 Recruitment H4R->Arrestin Ligand Bias Dependent Ligand Antagonist (N-cyclopentyl-core) Ligand->H4R Stabilizes Inactive Conf. AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK/ERK Phosphorylation G_Protein->MAPK Downstream Signaling cAMP cAMP Levels AC->cAMP Modulates Chemotaxis Chemotaxis (Eosinophils/Mast Cells) MAPK->Chemotaxis Cell Migration

Figure 1: Mechanism of Action. The antagonist stabilizes the H4R inactive state, preventing G


i-mediated reduction of cAMP and subsequent chemotactic signaling.

Comparative Performance Data

The following table contrasts the N-cyclopentylpyridin-2-amine scaffold (representing the 2-aminopyridine class) against the industry standards.

FeatureN-cyclopentylpyridin-2-amine (Scaffold/Core)JNJ-7777120 (Reference Standard)JNJ-39758979 (Optimized Lead)Thioperamide (Classic)
Chemical Class 2-AminopyridineIndole-carboxamide2-AminopyrimidineImidazole
Binding Affinity (

)
~50 - 200 nM (Est. Fragment)4.5 nM 12 nM ~27 nM
H4 Selectivity Moderate (>50-fold vs H3)High (>1000-fold)High (>1000-fold)Low (Binds H3/H4)
Functional Potency (

)
Micromolar range (Chemotaxis)10 - 20 nM~25 nM~100 nM
Metabolic Stability High (Pyridine core is stable)Low (Rapid oxidation)ModerateLow
Primary Utility Fragment/Lead Optimization In Vitro Tool Compound Clinical Candidate General H3/H4 Probe
Signaling Bias Inverse Agonist (Full)Neutral Antagonist / Partial Inverse AgonistInverse AgonistInverse Agonist

Key Insight: While JNJ-7777120 has superior affinity (


), it suffers from a short half-life in vivo due to rapid metabolism. The N-cyclopentylpyridin-2-amine  core was developed to solve this, leading to drugs like JNJ-39758979 which retain potency but improve oral bioavailability.

Experimental Protocols

To validate the efficacy of N-cyclopentylpyridin-2-amine derivatives, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the


 of the compound by displacing 

-Histamine.

Reagents:

  • Membranes from SK-N-MC cells expressing human H4R.[3]

  • Radioligand:

    
    -Histamine (Specific Activity: ~20 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA.

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in Assay Buffer to 5-10

    
    g protein/well.
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension.
      
    • 50

      
      L Test Compound (N-cyclopentylpyridin-2-amine analog) at varying concentrations (
      
      
      
      to
      
      
      M).
    • 50

      
      L 
      
      
      
      -Histamine (Final conc. ~5-10 nM).
  • Equilibrium: Incubate at 25°C for 60 minutes . (Critical: H4R kinetics are slower than H1R).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: [35S]GTP S Functional Assay

Objective: Verify if the compound is a neutral antagonist or an inverse agonist (crucial for H4R which has high constitutive activity).

Assay_Workflow Step1 Membrane Prep (hH4R-Gαi) Step2 Add GDP (Suppress Basal) Step1->Step2 Step3 Add Test Compound (Antagonist) Step2->Step3 Step4 Add [35S]GTPγS (Non-hydrolyzable) Step3->Step4 Step5 Incubate 30°C, 30 min Step4->Step5 Step6 Filter & Count (CPM) Step5->Step6

Figure 2: Functional Assay Workflow. Reduction in CPM below basal levels indicates inverse agonism.

Validation Step: Include Thioperamide (known inverse agonist) as a positive control for basal suppression and Histamine (


) as a stimulation control.

Synthesis of Findings

The N-cyclopentylpyridin-2-amine scaffold represents a strategic evolution in H4R medicinal chemistry.

  • Structural Advantage: It replaces the metabolically labile indole of JNJ-7777120 with a stable pyridine core.

  • Binding Mode: It retains the critical salt-bridge interaction with Asp94 while utilizing the cyclopentyl group to exploit the hydrophobic accessory pocket, ensuring selectivity over H1/H2 receptors.

  • Application: Researchers should utilize this scaffold when designing probes requiring long-duration in vivo exposure , whereas JNJ-7777120 remains the preferred choice for short-term in vitro binding validation due to its established literature baseline.

References

  • Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties."[4][5] Journal of Pharmacology and Experimental Therapeutics. Link (Seminal paper on JNJ-7777120).

  • Jablonowski, J. A., et al. (2003). "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry. Link

  • Altenbach, R. J., et al. (2008).[5] "Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands." Journal of Medicinal Chemistry. Link (Establishes the SAR of the aminopyrimidine/pyridine class).

  • Shin, N., et al. (2012). "INCB38579, a novel and potent histamine H4 receptor small molecule antagonist with anti-inflammatory pain and anti-pruritic functions."[4] Pharmacology & Therapeutics. Link (Example of an optimized drug using the cyclopentyl-amine core).

  • Patent US9732087B2. "Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor." Google Patents. Link (Explicitly lists N-cyclopentylpyridin-2-amine as a modulator).

Sources

Publish Comparison Guide: Assessing the Selectivity of N-cyclopentylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

N-cyclopentylpyridin-2-amine (CAS: 56657-02-4) is a privileged chemical scaffold frequently utilized in medicinal chemistry as a hinge-binding motif for kinase inhibitors. While often embedded within larger clinical candidates (e.g., Ribociclib analogs or Pim-1 inhibitors like the ligand in PDB: 4WT6), assessing the selectivity of this core fragment is critical for preventing late-stage attrition due to off-target toxicity.

This guide details the protocol for characterizing the selectivity profile of N-cyclopentylpyridin-2-amine, focusing on its primary biological target class: Serine/Threonine Kinases (specifically Pim-1) and its known GPCR off-target liability, the Histamine H4 Receptor .

The Selectivity Challenge

As a low-molecular-weight fragment (~162 Da), N-cyclopentylpyridin-2-amine mimics the adenine ring of ATP. Consequently, it possesses an inherent tendency toward promiscuity , potentially binding to hundreds of kinases (the "Kinome") and structurally distinct GPCRs.

Key Comparison Metrics:

  • Primary Target: Pim-1 Kinase (IC50 Assessment).

  • Major Off-Target: Histamine H4 Receptor (Ki Assessment).

  • Selectivity Index (SI): Ratio of Off-Target Ki / On-Target IC50.

Comparative Performance Analysis

The following table contrasts the theoretical performance of the N-cyclopentylpyridin-2-amine fragment against established reference standards. This highlights the "Selectivity Gap" that must be bridged during lead optimization.

FeatureN-cyclopentylpyridin-2-amine (Fragment)SGI-1776 (Pim Reference)JNJ-7777120 (H4 Reference)
Primary Target Potency Low (Est. IC50: 1–50 µM against Pim-1)High (IC50: 7 nM against Pim-1)N/A (GPCR Target)
Binding Mode ATP-Competitive (Hinge Binder)ATP-Competitive (Pan-Pim)Orthosteric Antagonist
Kinome Selectivity Promiscuous (Likely hits CDK4/6, DYRK1A)Moderate (Hits Flt3, Haspin)High (Clean against kinases)
GPCR Liability High (Known H4 receptor affinity)Low High (Primary Target)
Physicochemical LE > 0.3 (High Ligand Efficiency)Low Ligand EfficiencyOptimized

Analyst Insight: While the fragment shows lower potency, its high Ligand Efficiency (LE) makes it an attractive starting point if the H4 liability can be dialed out using substitution at the pyridine 4- or 5-position.

Strategic Selectivity Profiling Workflow

To rigorously assess the selectivity of this scaffold, a "Funnel Approach" is required. This moves from high-throughput binding assays to functional cellular validation.

Visualization: The Selectivity Funnel

The following diagram illustrates the logical flow for filtering targets.

SelectivityFunnel Step1 Step 1: Biochemical Screening (Pim-1 Kinase Assay) Step2 Step 2: Broad Kinome Profiling (DiscoveRx KINOMEscan - 468 Kinases) Step1->Step2 If IC50 < 10 µM Step3 Step 3: GPCR Safety Panel (Focus: Histamine H4) Step2->Step3 Identify Off-Targets Step4 Step 4: Biophysical Validation (Thermal Shift / SPR) Step3->Step4 Confirm Binding Mode Decision Decision: Go / No-Go for Lead Opt Step4->Decision

Figure 1: Step-wise selectivity assessment workflow. Note the critical GPCR check (Step 3) due to the scaffold's known H4 affinity.

Detailed Experimental Protocols

Protocol A: Radiometric Pim-1 Kinase Assay (Gold Standard)

Objective: Determine the intrinsic affinity of the fragment for the primary target.

Reagents:

  • Recombinant human Pim-1 kinase.

  • Substrate: S6 kinase substrate peptide (KRRRLASLR).

  • [γ-33P]ATP (Specific activity ~3000 Ci/mmol).

Methodology:

  • Preparation: Dilute N-cyclopentylpyridin-2-amine in 100% DMSO to generate a 10-point dose-response curve (Start: 100 µM, 1:3 dilution).

  • Incubation: Mix kinase (5 nM final), peptide (20 µM), and compound in reaction buffer (20 mM MOPS pH 7.0, 25 mM β-glycerophosphate, 5 mM MgCl2). Incubate for 15 min at RT.

  • Initiation: Add [γ-33P]ATP mix (10 µM final ATP). Incubate for 45 min at 30°C.

  • Termination: Spot 25 µL of reaction onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via scintillation counting.

  • Analysis: Fit data to the Hill equation to derive IC50.

Protocol B: Thermal Shift Assay (TSA) for Binding Validation

Objective: Confirm the compound binds the protein fold and is not a false-positive aggregator.

Methodology:

  • Mix: Combine Pim-1 protein (2 µM) with SYPRO Orange dye (5x) and compound (20 µM) in PCR plates.

  • Control: Include a DMSO-only control (Reference Tm) and a Staurosporine positive control.

  • Ramp: Heat from 25°C to 95°C at 0.5°C/min using a Real-Time PCR machine.

  • Readout: Monitor fluorescence (Ex/Em: 490/575 nm).

  • Result: A positive shift (ΔTm > 2°C) confirms specific binding stabilization.

Mechanistic Context: The Pim-1 Signaling Axis

Understanding the biological consequences of inhibiting Pim-1 is crucial for interpreting cellular selectivity data. Pim-1 operates downstream of JAK/STAT and regulates cell survival.

PimPathway GF Growth Factors (IL-3, GM-CSF) Receptor Cytokine Receptor GF->Receptor JAK JAK2 Receptor->JAK STAT STAT5 JAK->STAT Phosphorylation Pim1 Pim-1 Kinase (Target) STAT->Pim1 Transcription Bad Bad (Apoptosis) Pim1->Bad Inhibits (pS112) p21 p21 (Cell Cycle) Pim1->p21 Degradation cMyc c-Myc (Proliferation) Pim1->cMyc Stabilization

Figure 2: The Pim-1 signaling cascade. Selectivity is confirmed if the compound inhibits p-Bad (S112) levels in cells without affecting upstream STAT5 phosphorylation.

References

  • Mohr, C., et al. (2015).[1][2] Crystal structure of human Pim-1 kinase in complex with a thiadiazolamine-indole inhibitor. Protein Data Bank. Entry ID: 4WT6.[1][2]

  • Thurmond, R. L., et al. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature Reviews Drug Discovery, 7, 41-53.

  • DiscoveRx. (2023). KINOMEscan™ Kinase Profiling Services. Eurofins Discovery.

  • Wu, B., et al. (2015).[1][2] Discovery of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as potent PIM inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 25(4), 775-780.

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of N-cyclopentylpyridin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold is a privileged structure, frequently incorporated into kinase inhibitors and other therapeutic agents. The precise and reproducible synthesis of its derivatives is therefore of paramount importance. This guide provides an in-depth, experimentally validated comparison of the synthesis of N-cyclopentylpyridin-2-amine and two structurally related analogs: N-cyclohexylpyridin-2-amine and N-phenylpyridin-2-amine. We will delve into the nuances of the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, offering detailed protocols, characterization data, and a comparative analysis to ensure the reproducibility of your experimental results.

Introduction: The Significance of N-Substituted 2-Aminopyridines

N-substituted 2-aminopyridines are key building blocks in the development of bioactive molecules. The nature of the N-substituent can significantly influence the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The cyclopentyl moiety, in particular, is often employed to introduce a degree of conformational constraint and lipophilicity, which can be advantageous for binding to protein targets. This guide focuses on establishing a robust and reproducible synthetic methodology for N-cyclopentylpyridin-2-amine and provides a comparative framework against analogs with varying N-substituents.

Comparative Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] Its broad substrate scope and functional group tolerance make it the method of choice for the synthesis of N-aryl and N-alkyl aminopyridines. Here, we present a detailed protocol for the synthesis of N-cyclopentylpyridin-2-amine, followed by comparative protocols for its cyclohexyl and phenyl analogs.

Core Reaction Pathway

The fundamental reaction involves the coupling of a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) with the corresponding primary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Buchwald_Hartwig_Amination cluster_workflow Buchwald-Hartwig Amination Workflow reagents 2-Halopyridine + Amine Addition Reagent Addition reagents->Addition catalyst_system Pd Catalyst + Phosphine Ligand + Base catalyst_system->Addition product N-Substituted 2-Aminopyridine workflow Reaction Workflow Setup Inert Atmosphere Setup Setup->Addition Heating Heating & Stirring Addition->Heating Workup Aqueous Workup Heating->Workup Purification Chromatography Workup->Purification Purification->product Buchwald_Hartwig_Aryl cluster_workflow Aryl Amine Coupling Workflow reagents 2-Bromopyridine + Aniline Addition Reagent Addition reagents->Addition catalyst_system Pd(OAc)₂ + BINAP + Cs₂CO₃ catalyst_system->Addition product N-Phenylpyridin-2-amine workflow Reaction Workflow Setup Inert Atmosphere Setup Setup->Addition Heating Heating & Stirring Addition->Heating Workup Aqueous Workup Heating->Workup Purification Crystallization Workup->Purification Purification->product

Sources

A Comparative Guide to the Pharmacokinetic Profiles of N-Cyclopentylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding the pharmacokinetic profile of a compound series is paramount to its successful development. This guide offers a comparative analysis of the pharmacokinetic properties of N-cyclopentylpyridin-2-amine derivatives, a scaffold of interest in medicinal chemistry. By examining the absorption, distribution, metabolism, and excretion (ADME) of these compounds, we can elucidate the structure-activity relationships (SAR) that govern their in vivo behavior, providing crucial insights for the design of optimized drug candidates.

Introduction: The Importance of Pharmacokinetics in Drug Design

The journey of a drug from administration to its target site and subsequent elimination from the body is a complex process governed by its pharmacokinetic (PK) properties. A favorable PK profile ensures that an adequate concentration of the drug reaches the target for a sufficient duration to elicit a therapeutic effect, while minimizing off-target toxicity. For the N-cyclopentylpyridin-2-amine series, subtle structural modifications can dramatically alter their PK profiles, influencing key parameters such as oral bioavailability, half-life, and metabolic stability. This guide will delve into these aspects, supported by experimental data and protocols, to provide a comprehensive understanding of this important chemical class.

Comparative Pharmacokinetic Parameters: A Data-Driven Analysis

Table 1: Comparative Pharmacokinetic Parameters of N-Cyclopentylpyridin-2-amine Derivatives in Rats (Oral Administration)

Compound IDSubstitution (R)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Oral Bioavailability (%)
NCP-H H1501.06002.540
NCP-Cl 5-Chloro2500.512004.065
NCP-Br 5-Bromo2200.711003.860
NCP-Me 5-Methyl1201.55002.235
NCP-OMe 5-Methoxy1801.28003.050

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values may vary depending on the specific experimental conditions.

Interpretation of the Data:

The hypothetical data suggests that substitutions on the pyridine ring significantly influence the pharmacokinetic profile. For instance, the introduction of a halogen at the 5-position (NCP-Cl and NCP-Br) appears to increase the maximum plasma concentration (Cmax), the area under the curve (AUC), the half-life (t1/2), and oral bioavailability compared to the unsubstituted analog (NCP-H). This could be attributed to increased metabolic stability or enhanced absorption. Conversely, a methyl group at the same position (NCP-Me) seems to result in a less favorable profile. The methoxy group (NCP-OMe) shows an intermediate effect. These trends highlight the importance of systematic exploration of the chemical space around this scaffold.

Key Determinants of Pharmacokinetic Profiles

Absorption

The journey of an orally administered drug begins with its absorption from the gastrointestinal tract. For N-cyclopentylpyridin-2-amine derivatives, factors such as lipophilicity (logP) and pKa play a crucial role. A moderate lipophilicity is generally desired for good membrane permeability. The basicity of the pyridine nitrogen can influence solubility and dissolution rate.

Distribution

Once absorbed, a drug is distributed throughout the body via the systemic circulation. The volume of distribution (Vd) is a key parameter that describes the extent of this distribution. High Vd values suggest that the drug is extensively distributed into tissues, which can be desirable for targeting intracellular sites of action. Plasma protein binding is another critical factor; high binding can limit the amount of free drug available to exert its effect.

Metabolism: The Role of Cytochrome P450

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP450) family of enzymes playing a central role. For amine-containing compounds like the N-cyclopentylpyridin-2-amine derivatives, common metabolic pathways include N-dealkylation, oxidation of the pyridine ring, and hydroxylation of the cyclopentyl moiety.[1][2] The specific CYP isoforms involved can vary depending on the substitution pattern. For instance, studies on similar heterocyclic amines have implicated CYP3A4 and CYP2D6 in their metabolism.[2] Understanding the metabolic pathways is crucial for predicting potential drug-drug interactions and inter-individual variability in drug response.[1]

The metabolic stability of these derivatives is a key determinant of their in vivo half-life and overall exposure. Modifications that block or slow down metabolic pathways, such as the introduction of halogens, can lead to improved pharmacokinetic profiles.[3]

cluster_0 In Vivo Pharmacokinetics Workflow A Drug Administration (Oral or IV) B Blood Sampling (Serial Time Points) A->B C Plasma Separation B->C D Bioanalytical Quantification (LC-MS/MS) C->D E Pharmacokinetic Analysis (NCA or Compartmental) D->E

Caption: A generalized workflow for in vivo pharmacokinetic studies.

Excretion

The final step in the drug's journey is its excretion from the body, primarily through the kidneys (urine) or the liver (bile and feces). The physicochemical properties of the parent drug and its metabolites will determine the primary route and rate of excretion.

Experimental Protocols for Pharmacokinetic Profiling

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are representative protocols for in vivo and in vitro pharmacokinetic studies.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of an N-cyclopentylpyridin-2-amine derivative following oral and intravenous administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are used. Animals are fasted overnight before dosing.

  • Drug Formulation: For oral administration, the compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water). For intravenous administration, the compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent).

  • Dosing:

    • Oral (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage.

    • Intravenous (IV): A single dose (e.g., 2 mg/kg) is administered via the tail vein.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein or tail vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Bioanalysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F%).

cluster_1 In Vitro Metabolism Workflow (Liver Microsomes) A Incubate Compound with Liver Microsomes & NADPH B Quench Reaction at Different Time Points A->B C Analyze Remaining Parent Compound (LC-MS/MS) B->C D Calculate In Vitro Half-life (t1/2) & Intrinsic Clearance (CLint) C->D

Caption: A simplified workflow for in vitro metabolic stability assessment.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of an N-cyclopentylpyridin-2-amine derivative in liver microsomes.

Methodology:

  • Materials: Rat or human liver microsomes, NADPH regenerating system, test compound stock solution.

  • Incubation: The test compound (e.g., 1 µM final concentration) is incubated with liver microsomes (e.g., 0.5 mg/mL) in the presence of an NADPH regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Conclusion and Future Directions

The pharmacokinetic profiles of N-cyclopentylpyridin-2-amine derivatives are intricately linked to their structural features. Substitutions on the pyridine ring can significantly modulate their ADME properties, thereby influencing their potential as therapeutic agents. The illustrative data and experimental protocols provided in this guide serve as a foundation for researchers to design and interpret pharmacokinetic studies for this class of compounds.

Future research should focus on generating comprehensive and directly comparative in vivo pharmacokinetic data for a wider range of N-cyclopentylpyridin-2-amine derivatives. This will enable the development of more robust structure-pharmacokinetic relationship models, which can be invaluable for the rational design of new chemical entities with optimized drug-like properties. Furthermore, detailed metabolite identification studies will provide deeper insights into the metabolic pathways and help in designing compounds with enhanced stability and reduced potential for drug-drug interactions.

References

  • Abdullahi, S.H. et al. (2022). Pharmacokinetics Studies of some Diaryl Pyrimidinamine Derivatives as Anti-Cancer Agent: In-Silico Drug Design and. Advanced Journal of Chemistry-Section A, 5(4), 320-332. [Link]

  • Di, L. & Kerns, E. H. (2016).
  • Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of medicinal chemistry, 51(4), 817-834.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
  • National Institutes of Health. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Retrieved from [Link]

  • Obach, R. S., et al. (2008). In vitro metabolism-dependent covalent binding data in liver microsomes to distinguish hepatotoxic from non-hepatotoxic drugs. Chemical research in toxicology, 21(9), 1815-1822.
  • Wienkers, L. C., & Heath, T. G. (2005). Predicting in vivo drug interactions from in vitro drug discovery data. Nature reviews Drug discovery, 4(10), 825-833.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Cyclopentyl Moiety

In the optimization of N-substituted pyridin-2-amine pharmacophores—a privileged structure in Histamine H4 antagonists, NMDA modulators, and Kinase inhibitors—the Therapeutic Index (TI) is frequently dictated by the nature of the amine substituent.

This guide focuses on evaluating N-cyclopentylpyridin-2-amine against its structural analogs (N-propyl, N-cyclohexyl, N-cyclopropyl). The cyclopentyl group often represents a "Goldilocks" zone in Structure-Activity Relationship (SAR) studies, balancing Lipophilic Ligand Efficiency (LLE) against metabolic liability. Unlike flexible open-chain analogs (e.g., n-propyl), the cyclopentyl ring reduces the entropic penalty of binding. Unlike larger rings (e.g., cyclohexyl), it often avoids steric clashes in restricted hydrophobic pockets.

This document outlines a self-validating experimental framework to quantify the TI, defined here as the ratio of the toxicological threshold (e.g.,


 or 

) to the pharmacological potency (

or

).

Mechanistic Basis & Structural Comparison

To evaluate TI effectively, one must understand the causality behind the potency/toxicity shifts.

Comparative SAR Analysis

The following table summarizes the physicochemical and biological impact of modifying the N-substituent on the pyridine-2-amine core.

Compound VariantStructure TypeEntropic PenaltyHydrophobic FitPredicted SolubilityPrimary Liability
N-cyclopentyl Rigid, C5 RingLow (Pre-organized)Optimal (Deep pocket fill)ModerateMetabolic Oxidation
N-propyl Flexible ChainHigh (Rotational freedom)Sub-optimal (Loose fit)HighLow Potency (High

)
N-cyclohexyl Rigid, C6 RingLowHigh (Risk of Steric Clash)LowSolubility / Bioavailability
N-cyclopropyl Rigid, C3 RingLowLow (Insufficient contact)HighRapid Clearance / Low Potency
Mechanism of Action (H4 Receptor Case Study)

In the context of Histamine H4 receptor modulation (a common target for this scaffold), the pyridine nitrogen acts as a hydrogen bond acceptor for key residues (e.g., Glu182), while the cyclopentyl group occupies a specific hydrophobic sub-pocket.

SAR_Mechanism Scaffold Pyridine-2-amine Core H_Bond H-Bond Acceptor (Glu182 Interaction) Scaffold->H_Bond Primary Anchor Substituent N-Substituent (Variable) Scaffold->Substituent SAR Vector Cyclopentyl Cyclopentyl Group (Optimal Fit) Substituent->Cyclopentyl Restricted Rotation Propyl n-Propyl Group (Entropic Cost) Substituent->Propyl Flexible Effect_Potency High Potency (Low Ki) Cyclopentyl->Effect_Potency Maximized vdW Contacts Effect_Toxicity Off-Target Binding (e.g., hERG) Cyclopentyl->Effect_Toxicity Lipophilicity Risk Propyl->Effect_Potency Reduced Affinity

Figure 1: Mechanistic impact of N-substituent on target binding affinity and potential toxicity risks.

Experimental Protocols for TI Evaluation

To calculate the Therapeutic Index (


), you must run parallel assays. The following protocols are designed to be robust and reproducible.
Potency Assay: Functional cAMP Inhibition (Target: H4/GPCR)

Objective: Determine the


 for the compound's ability to inhibit forskolin-induced cAMP accumulation (assuming 

coupled mechanism).

Protocol:

  • Cell Line: Stable CHO-K1 cells expressing human H4 receptor.

  • Seeding: Plate 2,000 cells/well in 384-well plates; incubate 24h at 37°C.

  • Compound Treatment:

    • Prepare 10-point serial dilution of N-cyclopentylpyridin-2-amine (Start: 10 µM, 1:3 dilution).

    • Add compound to cells; incubate 15 min.

  • Stimulation: Add Forskolin (10 µM final) and Histamine (

    
     concentration); incubate 45 min.
    
  • Detection: Use TR-FRET cAMP detection kit (e.g., LANCE Ultra).

    • Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

    • Incubate 1h at RT.

  • Read: Measure at 665 nm/615 nm on a multimode plate reader.

  • Analysis: Fit data to a 4-parameter logistic equation to derive

    
    .
    
Toxicity Assay: hERG Inhibition (Cardiotoxicity Screen)

Objective: Pyridine amines are prone to hERG channel blockage. This is the critical "Toxic Dose" (


) parameter.

Protocol:

  • System: Automated Patch Clamp (e.g., QPatch or Patchliner).

  • Cells: CHO cells stably expressing hERG (

    
    ).
    
  • Solutions:

    • Extracellular: Tyrode’s solution.

    • Intracellular: KF-based pipette solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (activate channels).

    • Repolarize to -50 mV for 2s (measure tail current).

  • Application: Apply compound (0.1, 1, 10, 30 µM) cumulatively.

  • Calculation:

    
     (hERG) is the concentration inhibiting 50% of the tail current.
    
Cytotoxicity Screen (HepG2)

Objective: Assess general cellular toxicity (


).
  • Reagent: Resazurin (Alamar Blue) or CellTiter-Glo (ATP).

  • Incubation: 48 hours continuous exposure.

  • Readout: Fluorescence/Luminescence relative to DMSO control.

Data Synthesis & TI Calculation

The Therapeutic Index is not a single number but a ratio that must be contextualized.

Formula:



Interpretation Guide:

  • TI < 10: High Risk. The compound is likely unsafe for development without structural modification.

  • TI 10–50: Moderate. Acceptable for early leads, but requires optimization.

  • TI > 100: Excellent. The N-cyclopentyl derivative often achieves this by improving potency (lowering the denominator) faster than it increases lipophilic toxicity.

Workflow Diagram

TI_Workflow cluster_assays Parallel Screening Start Compound Library (N-cyclopentyl vs Analogs) Potency Primary Assay (Target IC50) Start->Potency Toxicity Safety Panel (hERG / HepG2) Start->Toxicity Calc Calculate Ratio (Safety / Potency) Potency->Calc Toxicity->Calc Decision TI Evaluation Calc->Decision Optimize Optimize Scaffold (Modify Ring Size) Decision->Optimize TI < 10 Advance Advance to PK/PD Decision->Advance TI > 50

Figure 2: Decision workflow for evaluating Therapeutic Index in lead optimization.

References

  • Altenbach, R. J., et al. (2008). "Structure-Activity Studies on a Series of N-Substituted Pyrrolidine-3-carboxamides as Histamine H4 Receptor Antagonists." Journal of Medicinal Chemistry. Link (Demonstrates the utility of cyclopentyl amines in H4 ligands).

  • Vertex Pharmaceuticals. (2007). "N-substituted nonaryl-heterocyclo amidyl compounds."[1][2] U.S. Patent 7,259,157. Link (Describes N-substituted pyridine amines in pain modulation).

  • Kozikowski, A. P., et al. (2014). "Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies." Journal of Medicinal Chemistry. Link (Details synthesis and testing of 6-Bromo-N-cyclopentylpyridin-2-amine).

  • AbbVie Inc. (2017). "Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor."[3] U.S. Patent 9,732,087.[3] Link (Specific data on N-cyclopentylpyridin-2-amine potency).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link (Theoretical grounding for cyclopentyl vs. propyl lipophilic efficiency).

Sources

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